Antibacterial agent 178
Description
Properties
Molecular Formula |
C10H8FN3O2S |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-5-methylsulfanyl-1,3,4-oxadiazole-2-carboxamide |
InChI |
InChI=1S/C10H8FN3O2S/c1-17-10-14-13-9(16-10)8(15)12-7-4-2-6(11)3-5-7/h2-5H,1H3,(H,12,15) |
InChI Key |
GVHIBGRECBFROJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(O1)C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Foundational & Exploratory
"Antibacterial agent 178" mechanism of action
An In-Depth Technical Guide to the Putative Mechanism of Action of Antibacterial Agent 178
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a glycoside antibiotic isolated from Streptomyces variabilis PO-178, has demonstrated notable activity against both Gram-positive and Gram-negative bacteria. This technical guide synthesizes the available data on this agent and extrapolates its likely mechanism of action based on its classification as a glycoside antibiotic. This document outlines potential molecular targets, provides detailed experimental protocols for mechanism elucidation, and presents all known quantitative data. Visual diagrams of the putative signaling pathways and a general experimental workflow are included to facilitate a deeper understanding.
Introduction to this compound
This compound is a glycoside antibiotic produced by the soil bacterium Streptomyces variabilis PO-178.[1] Initial characterization has identified it as a compound with a molecular weight of 514 and a molecular formula of C₂₅H₃₄O₁₁.[1] As a member of the glycoside antibiotic family, which includes well-known agents like aminoglycosides, its mechanism of action is presumed to involve the disruption of essential bacterial cellular processes. The primary hypothesized mechanisms, based on the actions of related compounds, are the inhibition of protein synthesis, interference with nucleic acid synthesis, and disruption of cell membrane integrity.
Quantitative Data
The known efficacy of this compound is summarized by its Minimum Inhibitory Concentration (MIC) values against two clinically relevant bacterial strains.[1] This data provides a baseline for its antibacterial potency.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Pseudomonas aeruginosa | 62.5 µg/ml |
| Staphylococcus aureus | 15.625 µg/ml |
Putative Mechanisms of Action
The classification of agent 178 as a glycoside antibiotic suggests several potential mechanisms of action. These are detailed below as primary and secondary putative mechanisms.
Primary Putative Mechanism: Inhibition of Protein Synthesis
The most common mechanism of action for glycoside antibiotics is the inhibition of protein synthesis.[2][3][4] This is typically achieved by binding to the bacterial ribosome, a complex cellular machine responsible for translating messenger RNA (mRNA) into protein.
-
Targeting the 30S Ribosomal Subunit: Many glycoside antibiotics, particularly aminoglycosides, bind to the 16S ribosomal RNA (rRNA) within the 30S subunit of the bacterial ribosome.[5][6] This binding can interfere with several key steps in protein synthesis:
-
Inhibition of Initiation: The drug may prevent the formation of the initiation complex, which is the first step in protein synthesis where the ribosome assembles on the mRNA.[6]
-
Codon Misreading: Binding of the antibiotic can distort the A-site of the ribosome, leading to the incorrect incorporation of amino acids into the growing polypeptide chain.[5] This results in the production of non-functional or toxic proteins.
-
Translocation Inhibition: The movement of the ribosome along the mRNA (translocation) can be blocked, halting protein elongation.[7]
-
Caption: Putative inhibition of protein synthesis by this compound.
Secondary Putative Mechanisms
While protein synthesis inhibition is the most probable mechanism, other actions have been observed with some glycoside antibiotics and should be considered for agent 178.
Certain glycoside antibiotics can interact with and disrupt the integrity of the bacterial cell membrane.[8] This can occur through:
-
Binding to Membrane Components: The agent might bind to phospholipids or other molecules in the bacterial membrane, leading to a loss of membrane potential and increased permeability.
-
Pore Formation: The accumulation of the antibiotic in the membrane could lead to the formation of pores, causing leakage of essential intracellular components like ions and metabolites.[8]
Some studies have suggested that certain aminoglycosides can interfere with DNA replication.[9][10]
-
Inhibition of DNA Initiation: The antibiotic could prevent the initiation of DNA replication, a critical step for bacterial cell division.[10] This may occur by interfering with the attachment of the origin of replication (oriC) to the cell membrane.[10]
Experimental Protocols for Mechanism of Action Elucidation
To definitively determine the mechanism of action of this compound, a series of well-established experimental protocols should be employed.
Macromolecular Synthesis Inhibition Assays
This set of assays determines which major cellular synthesis pathway (DNA, RNA, protein, or cell wall) is primarily affected by the antibiotic.
-
Objective: To measure the incorporation of radiolabeled precursors into DNA, RNA, protein, and peptidoglycan in the presence and absence of this compound.
-
Methodology:
-
Culture the target bacterial strain (e.g., S. aureus) to mid-logarithmic phase.
-
Aliquot the culture into separate tubes.
-
Add this compound at its MIC and 4x MIC to respective tubes. Include a no-drug control and controls with known inhibitors for each pathway (e.g., ciprofloxacin for DNA, rifampicin for RNA, chloramphenicol for protein, vancomycin for cell wall).
-
Add a specific radiolabeled precursor to each set of tubes:
-
³H-thymidine for DNA synthesis.
-
³H-uridine for RNA synthesis.
-
³H-leucine for protein synthesis.
-
¹⁴C-N-acetylglucosamine for peptidoglycan synthesis.
-
-
Incubate for various time points (e.g., 5, 15, 30 minutes).
-
At each time point, precipitate the macromolecules using trichloroacetic acid (TCA).
-
Collect the precipitate on a filter and wash to remove unincorporated precursors.
-
Measure the radioactivity of the filter using a scintillation counter.
-
Plot the percentage of incorporation relative to the no-drug control over time. A rapid and significant decrease in the incorporation of a specific precursor indicates inhibition of that pathway.
-
Ribosome Binding Assay
If protein synthesis is identified as the primary target, this assay can confirm direct interaction with the ribosome.
-
Objective: To determine if this compound binds to bacterial ribosomes.
-
Methodology:
-
Isolate 70S ribosomes from the target bacteria.
-
Prepare a fluorescently labeled or radiolabeled version of this compound.
-
Incubate the labeled agent with the isolated ribosomes.
-
Separate the ribosome-bound agent from the free agent using techniques like equilibrium dialysis, ultracentrifugation, or surface plasmon resonance (SPR).
-
Quantify the amount of labeled agent associated with the ribosomes.
-
Cell Membrane Permeability Assays
These assays assess the agent's ability to disrupt the bacterial cell membrane.
-
Objective: To measure changes in membrane potential and permeability.
-
Methodology:
-
Membrane Depolarization:
-
Treat bacterial cells with this compound.
-
Add a membrane potential-sensitive fluorescent dye (e.g., DiSC₃(5)).
-
Measure the fluorescence over time. An increase in fluorescence indicates membrane depolarization.
-
-
Membrane Permeabilization:
-
Treat bacterial cells with the agent in the presence of a fluorescent dye that cannot normally cross the membrane (e.g., propidium iodide).
-
Measure the increase in fluorescence as the dye enters compromised cells and binds to nucleic acids.
-
-
Experimental Workflow
Caption: General experimental workflow for elucidating the mechanism of action.
Conclusion
This compound, a glycoside antibiotic from Streptomyces variabilis PO-178, demonstrates promising activity against both Gram-positive and Gram-negative bacteria. While specific mechanistic studies on this compound are not yet available, its chemical classification strongly suggests that its primary mode of action is the inhibition of bacterial protein synthesis, likely through interaction with the 30S ribosomal subunit. Secondary potential mechanisms include the disruption of the cell membrane and inhibition of nucleic acid synthesis. The experimental protocols outlined in this guide provide a clear path forward for the definitive elucidation of its molecular mechanism, which is a critical step in its potential development as a novel therapeutic agent.
References
- 1. Inhibition of protein synthesis by aminoglycoside antibiotics in polyamine-requiring bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. doctor2019.jumedicine.com [doctor2019.jumedicine.com]
- 7. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of initiation of DNA synthesis by aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of DNA replication initiation by aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Glycoside Antibiotic from Streptomyces variabilis PO-178
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, origin, and characteristics of the glycoside antibiotic produced by the bacterium Streptomyces variabilis PO-178. The information is compiled from scientific literature to aid researchers and professionals in the field of drug development.
Discovery and Origin
The antibacterial agent, a glycoside antibiotic, was discovered from the fermentation broth of Streptomyces variabilis strain PO-178. This bioactive bacterial strain was originally isolated from a rhizosphere soil sample collected from the Western Ghat region of Agumbe, in the Shivamogga district of Karnataka, India.[1] The genus Streptomyces is a well-known source of a wide array of secondary metabolites, including a majority of clinically useful antibiotics.[2][3][4]
Physicochemical Properties
The purified antibiotic is characterized as a glycoside with a molecular weight of 514 and a molecular formula of C₂₄H₃₄O₁₂.[1]
Antibacterial Activity
The glycoside antibiotic from S. variabilis PO-178 has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for two tested pathogens are summarized in the table below. The antibiotic showed more potent activity against Staphylococcus aureus compared to Pseudomonas aeruginosa.[1] Other strains of Streptomyces variabilis have been shown to produce compounds with a broad spectrum of activity against various bacterial pathogens.[5]
| Bacterial Species | Minimum Inhibitory Concentration (MIC) in µg/ml |
| Staphylococcus aureus | 15.625[1] |
| Pseudomonas aeruginosa | 62.5[1] |
Experimental Protocols
Fermentation and Production
Mass cultivation of Streptomyces variabilis PO-178 for the production of the antibacterial agent was carried out in Starch Casein Nitrate (SCN) broth.[1] The general workflow for the production and isolation of the antibiotic is depicted in the diagram below.
Extraction and Purification
The fermentation broth was subjected to solvent extraction using butanol in a separation funnel. The resulting butanol extract was then concentrated. For the purification of the bioactive components, the concentrated extract was processed using chromatographic techniques, including thin layer chromatography (TLC) and silica gel column chromatography. This process yielded three fractions (A, B, and C), of which only fraction C exhibited inhibitory activity against Staphylococcus aureus and Pseudomonas aeruginosa.[1]
Structural Elucidation
The bioactive fraction (C) was analyzed using various spectral methods to determine its structure. These methods included Liquid Chromatography-Mass Spectrometry (LC-MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[1]
Determination of Antibacterial Activity
The antibacterial activity of the purified compound was assessed using the agar well diffusion method. The minimum inhibitory concentration (MIC) was determined to quantify the potency of the antibiotic against the tested bacterial strains.[1]
Mechanism of Action
The precise mechanism of action for the glycoside antibiotic from Streptomyces variabilis PO-178 has not been explicitly detailed in the available literature. However, based on its classification as a glycoside antibiotic, it is plausible that its mode of action is similar to other well-studied glycoside antibiotics, such as aminoglycosides.[6][7]
The primary mechanism of action for aminoglycoside antibiotics is the inhibition of protein synthesis in bacteria.[6][7] This is achieved by the antibiotic binding to the 30S ribosomal subunit, which leads to the misreading of mRNA and the production of non-functional proteins. This disruption of protein synthesis is ultimately lethal to the bacterial cell.[8][9] Some glycoside antibiotics have also been found to inhibit DNA gyrase, an enzyme essential for DNA replication in bacteria.[10][11][12][13]
A proposed mechanism of action, based on the known activity of aminoglycoside antibiotics, is illustrated in the following diagram.
Further research is required to definitively establish the mechanism of action for the glycoside antibiotic from Streptomyces variabilis PO-178. Standard experimental protocols to elucidate the mechanism of action of a novel antibiotic include macromolecular synthesis inhibition assays, which measure the incorporation of radiolabeled precursors into DNA, RNA, protein, and the cell wall.[14][15]
Conclusion
The glycoside antibiotic produced by Streptomyces variabilis PO-178 represents a promising antibacterial agent, particularly against the Gram-positive pathogen Staphylococcus aureus. Its discovery highlights the continued importance of exploring natural sources, such as soil microorganisms, for novel therapeutic compounds. Future research should focus on a more comprehensive evaluation of its antibacterial spectrum, in-depth elucidation of its specific mechanism of action, and assessment of its potential for in vivo efficacy and safety.
References
- 1. Plant-derived bioactive compounds produced by Streptomyces variabilis LCP18 associated with Litsea cubeba (Lour.) Pers as potential target to combat human pathogenic bacteria and human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejabf.journals.ekb.eg [ejabf.journals.ekb.eg]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. The Bioactivity of Actinomycetes Isolate Streptomyces variabilis H2 Against Some Bacterial Pathogens: Optimization and Applications [ejabf.journals.ekb.eg]
- 6. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of protein synthesis by aminoglycoside antibiotics in polyamine-requiring bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 14. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Technologies for High-Throughput Identification of Antibiotic Mechanism of Action [mdpi.com]
Technical Guide: Physicochemical Properties of Antibacterial Agent 178
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential solubility and stability properties of a novel investigational compound, designated "Antibacterial Agent 178." As this designation is a placeholder, this document serves as a template, outlining the critical data, experimental protocols, and conceptual frameworks necessary for the physicochemical characterization of a new chemical entity in antibacterial drug development.
Solubility Profile
The aqueous solubility of an antibacterial agent is a critical determinant of its bioavailability and therapeutic efficacy. Poor solubility can lead to low absorption, inadequate concentration at the site of infection, and formulation challenges.[1][2] This section details the solubility characteristics of this compound and the methods used for its determination.
Quantitative Solubility Data
The solubility of this compound was assessed in various pharmaceutically relevant solvents at controlled temperatures. The results are summarized below.
Table 1: Equilibrium Solubility of this compound in Common Solvents
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Method |
|---|---|---|---|
| Purified Water | 25 ± 1 | Data Placeholder | Shake-Flask |
| Purified Water | 37 ± 1 | Data Placeholder | Shake-Flask |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 37 ± 1 | Data Placeholder | Shake-Flask |
| 0.1 N HCl, pH 1.2 | 37 ± 1 | Data Placeholder | Shake-Flask |
| Acetate Buffer, pH 4.5 | 37 ± 1 | Data Placeholder | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 ± 1 | Data Placeholder | Shake-Flask |
| Ethanol, 95% | 25 ± 1 | Data Placeholder | Shake-Flask |
Note: This table is a template. Actual solubility values for a specific agent would be populated here.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely used and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3]
Objective: To determine the saturation concentration of this compound in a specific solvent system at a defined temperature.
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., purified water, buffers)
-
Scintillation vials or glass flasks
-
Shaking incubator or orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible to ensure a saturated solution is achieved.[3]
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to the desired temperature (e.g., 37 ± 1 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.[4]
-
After incubation, allow the vials to stand at the same temperature to let undissolved solids settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove all undissolved particles.
-
Dilute the filtrate as necessary with an appropriate solvent.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method.
-
Perform the experiment in triplicate for each solvent system.[4]
Visualization: Solubility Determination Workflow
Caption: Workflow for the Shake-Flask Solubility Assay.
Stability Profile
Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] These studies establish the re-test period for the drug substance and recommended storage conditions.
Quantitative Stability Data
Stability studies for this compound were conducted in accordance with International Council for Harmonisation (ICH) guidelines Q1A(R2).[6][7]
Table 2: Long-Term Stability Data for this compound
| Storage Condition | Time Point (Months) | Appearance | Assay (% Initial) | Purity/Impurities (%) |
|---|---|---|---|---|
| 25°C ± 2°C / 60% RH ± 5% RH | 0 | Conforms | 100.0 | 99.8 / 0.2 |
| 3 | Conforms | Data Placeholder | Data Placeholder | |
| 6 | Conforms | Data Placeholder | Data Placeholder | |
| 9 | Conforms | Data Placeholder | Data Placeholder |
| | 12 | Conforms | Data Placeholder | Data Placeholder |
Table 3: Accelerated Stability Data for this compound
| Storage Condition | Time Point (Months) | Appearance | Assay (% Initial) | Purity/Impurities (%) |
|---|---|---|---|---|
| 40°C ± 2°C / 75% RH ± 5% RH | 0 | Conforms | 100.0 | 99.8 / 0.2 |
| 1 | Conforms | Data Placeholder | Data Placeholder | |
| 3 | Conforms | Data Placeholder | Data Placeholder |
| | 6 | Conforms | Data Placeholder | Data Placeholder |
Note: These tables are templates. Actual stability data would be populated here. "Conforms" indicates no change in physical appearance.
Experimental Protocol: Stability Study
Objective: To evaluate the stability of this compound under specified storage conditions to define its re-test period.
Materials:
-
At least three primary batches of this compound.
-
Appropriate container closure system.
-
ICH-compliant stability chambers.
-
Validated stability-indicating analytical methods (e.g., HPLC for assay and impurities).
Procedure:
-
Initial Analysis (Time 0): Perform a full analysis on at least three batches of the drug substance. This includes tests for appearance, assay, purity (degradation products), and any other critical quality attributes.[8]
-
Sample Storage: Place samples in the specified long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) stability chambers.[6]
-
Time Point Testing: At designated time points (e.g., 3, 6, 9, 12 months for long-term; 1, 3, 6 months for accelerated), pull samples from the chambers.
-
Analysis: Analyze the pulled samples using the validated stability-indicating methods.
-
Forced Degradation (Stress Testing): Expose the drug substance to extreme conditions (e.g., high heat, light, acid/base hydrolysis, oxidation) to identify potential degradation pathways and to demonstrate the specificity of the analytical methods.[8]
-
Data Evaluation: Evaluate the data for any significant changes over time. A significant change is typically defined as a failure to meet the established specification.
Visualization: ICH Stability Study Workflow
Caption: Workflow for a typical ICH Stability Study.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is fundamental to the development of any antibacterial agent. These drugs typically target essential bacterial processes while exhibiting selective toxicity, meaning they cause minimal harm to the host.[9] Common antibacterial targets include cell wall synthesis, protein synthesis, nucleic acid synthesis, and metabolic pathways.[9][10][11]
Postulated Mechanism: Inhibition of Cell Wall Synthesis
It is hypothesized that this compound acts by inhibiting a key enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This inhibition weakens the cell wall, leading to cell lysis and bacterial death. This mode of action is an excellent example of selective toxicity because human cells do not have peptidoglycan walls.[9][11]
Visualization: Signaling Pathway for Cell Wall Synthesis Inhibition
Caption: Inhibition of Cell Wall Synthesis Pathway.
References
- 1. Design and Synthesis of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antimicrobial and Antibiofilm Potential of New Water-Soluble Tris-Quaternary Ammonium Compounds | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. www3.paho.org [www3.paho.org]
- 6. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]
- 8. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 9. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 10. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 11. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
A Comprehensive Spectroscopic and Methodological Analysis of Antibacterial Agent 178
This technical guide provides an in-depth overview of the spectroscopic data and experimental methodologies related to Antibacterial Agent 178, a glycoside antibiotic isolated from Streptomyces variabilis PO-178. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Spectroscopic Data Analysis
The structural elucidation of this compound was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The data obtained from these analyses are summarized below.
1.1. Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) analysis was pivotal in determining the molecular weight of the purified antibiotic.
| Parameter | Value | Reference |
| Molecular Weight | 514 | |
| Molecular Formula | C24H34O12 |
1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectra were acquired to provide detailed information about the chemical structure of the molecule. While the full spectral data is not publicly available, the study confirms that these analyses were performed to establish the glycosidic nature of the antibiotic.
Experimental Protocols
The following sections detail the generalized experimental protocols for the isolation, purification, and characterization of a novel antibacterial agent, based on standard methodologies in the field.
2.1. Fermentation and Extraction
The production of the antibacterial agent was achieved through the cultivation of Streptomyces variabilis PO-178 in a suitable fermentation medium, such as Starch Casein Nitrate Broth. Following an adequate incubation period, the fermentation broth was subjected to solvent extraction, typically using butanol, to isolate the crude bioactive compounds.
2.2. Purification
The crude extract was then purified using chromatographic techniques. A common workflow involves:
-
Thin-Layer Chromatography (TLC): To identify the number of constituents in the crude extract and to determine the appropriate solvent system for separation.
-
Silica Gel Column Chromatography: For the separation and purification of the bioactive fractions from the crude extract. The fractions are collected and tested for antibacterial activity to identify the pure active compound.
2.3. Spectroscopic Analysis
-
Mass Spectrometry:
-
Sample Preparation: The purified sample is dissolved in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: An LC-MS system, which combines the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer, is typically used.
-
Data Acquisition: The sample is injected into the LC system, and the eluent is directed to the mass spectrometer. The mass spectrometer is operated in a mode that allows for the determination of the molecular weight of the parent ion.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer is used to acquire ¹H and ¹³C spectra.
-
Data Acquisition: Standard pulse sequences are used to obtain one-dimensional (¹H, ¹³C) and often two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra to elucidate the complete chemical structure.
-
Visualizations
3.1. Experimental Workflow
The following diagram illustrates the general workflow for the isolation and characterization of a novel antibacterial agent.
Caption: Workflow for Antibacterial Agent Discovery.
3.2. General Mechanism of Action of Antibacterial Agents
Antibacterial agents can act on various cellular targets to inhibit bacterial growth or cause cell death. The diagram below illustrates some of the common mechanisms of action.
Caption: Common Mechanisms of Antibacterial Action.
The Attenuation of Xoc3530: A Technical Guide to the Effects of Antibacterial Agent 178 on a Key Virulence Factor in Xanthomonas oryzae
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of Antibacterial Agent 178 and its targeted effects on the Xoc3530 virulence factor of Xanthomonas oryzae pv. oryzae (Xoo) and pv. oryzicola (Xoc), the causal agents of bacterial blight and bacterial leaf streak in rice, respectively. This document details the known quantitative effects, relevant experimental protocols, and the putative signaling context of Xoc3530.
Executive Summary
This compound, also identified as compound A10, has emerged as a potent inhibitor of Xanthomonas oryzae growth and virulence. A key mechanism of its action is the targeting of the virulence regulator Xoc3530. This guide synthesizes the available data on the efficacy of this agent and provides detailed methodologies for the experimental procedures used to assess its impact on bacterial virulence and on the function of Xoc3530. The objective is to equip researchers and drug development professionals with the foundational knowledge required to further investigate and potentially exploit this antibacterial agent in the development of novel crop protection strategies.
Quantitative Data Summary
The inhibitory effects of this compound on the growth of Xanthomonas oryzae pathovars have been quantitatively established. The following table summarizes the key efficacy data.
| Pathovar | Parameter | Value | Reference(s) |
| Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 5.32 mg/L | [1] |
| Xanthomonas oryzae pv. oryzicola (Xoc) | EC50 | 7.58 mg/L | [1] |
Note: While it is established that this compound targets Xoc3530, specific quantitative data on the direct modulation of Xoc3530 expression or activity (e.g., fold-change in gene expression, inhibition of enzymatic function) are not yet publicly available. The experimental protocols outlined in Section 3.0 provide the framework for generating such data.
Experimental Protocols
This section details the key experimental methodologies for assessing the impact of this compound on Xanthomonas oryzae virulence and the function of the Xoc3530 virulence factor.
In Planta Virulence Assay: Rice Leaf Clipping Method
This protocol is used to evaluate the effect of this compound on the virulence of Xanthomonas oryzae pv. oryzae in a host plant model.
Materials:
-
Susceptible rice variety (e.g., IR24)
-
Xanthomonas oryzae pv. oryzae culture
-
This compound stock solution
-
Sterile scissors
-
Growth chamber with controlled temperature and humidity
Procedure:
-
Grow the susceptible rice variety to the 4-5 leaf stage.
-
Prepare a bacterial suspension of X. oryzae pv. oryzae in sterile water to a specified optical density (e.g., OD600 of 0.5).
-
Prepare treatment solutions by diluting this compound to desired concentrations in the bacterial suspension. Include a vehicle control (bacterial suspension without the agent).
-
Inoculate the rice leaves by dipping sterile scissors into the treatment or control suspension and clipping the top 2-3 cm of the leaf.
-
Incubate the inoculated plants in a growth chamber under conditions favorable for disease development (e.g., 28-30°C, high humidity).
-
Measure the lesion length on the inoculated leaves at a specified time point post-inoculation (e.g., 14 days).
-
Statistically compare the lesion lengths from the treatment groups to the control group to determine the effect of this compound on virulence.
Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)
This protocol is designed to quantify the effect of this compound on the expression of the xoc3530 gene.
Materials:
-
Xanthomonas oryzae pv. oryzae culture
-
This compound
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qRT-PCR master mix
-
Primers specific for xoc3530 and a validated reference gene (e.g., 16S rRNA)
-
Real-time PCR instrument
Procedure:
-
Grow X. oryzae pv. oryzae in a suitable liquid medium to mid-log phase.
-
Treat the bacterial cultures with different concentrations of this compound or a vehicle control for a defined period.
-
Harvest the bacterial cells and extract total RNA using a commercial kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the treated RNA using a reverse transcription kit.
-
Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.
-
Analyze the qRT-PCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in xoc3530 gene expression in the treated samples compared to the control.
Protein-Ligand Binding Assay: Thermal Shift Assay (TSA)
This biophysical assay can be used to determine the direct interaction between this compound and the Xoc3530 protein.
Materials:
-
Purified Xoc3530 protein
-
This compound
-
Fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange)
-
Real-time PCR instrument with a thermal melting program
Procedure:
-
Prepare a reaction mixture containing the purified Xoc3530 protein, the fluorescent dye, and a suitable buffer.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixtures in a 96-well PCR plate.
-
Place the plate in a real-time PCR instrument and subject it to a temperature gradient.
-
Monitor the fluorescence of the dye as the temperature increases. The dye will fluoresce as the protein unfolds and exposes its hydrophobic core.
-
The melting temperature (Tm) of the protein is the temperature at which 50% of the protein is unfolded.
-
A shift in the Tm in the presence of this compound indicates a direct binding interaction. An increase in Tm suggests that the compound stabilizes the protein upon binding.
Signaling Pathways and Logical Relationships
The precise signaling pathway in which Xoc3530 participates is still under active investigation. However, based on the known roles of virulence regulators in Xanthomonas, a putative logical framework can be proposed. The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway and the experimental workflow for evaluating the effect of this compound.
Caption: A hypothetical signaling cascade involving the virulence regulator Xoc3530.
Caption: Workflow for evaluating the multifaceted effects of this compound.
Conclusion and Future Directions
This compound demonstrates significant promise as a bactericide against Xanthomonas oryzae, with the virulence regulator Xoc3530 identified as a key target. While the foundational efficacy data is established, further research is imperative. Future studies should focus on elucidating the precise molecular interactions between this compound and Xoc3530, quantifying the downstream effects on gene expression, and fully mapping the Xoc3530 signaling pathway. The experimental protocols provided herein offer a robust framework for these next steps. A deeper understanding of this agent's mechanism of action will be instrumental in its potential development as a novel and effective tool for managing bacterial diseases in rice and other susceptible crops.
References
Preliminary Antibacterial Spectrum of "Antibacterial agent 178": A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the currently available data on the preliminary antibacterial spectrum of "Antibacterial agent 178," also identified as compound A10. The agent has demonstrated notable activity against specific plant pathogenic bacteria. This document compiles the known quantitative efficacy data, outlines detailed experimental protocols for antibacterial susceptibility testing, and visualizes the agent's proposed mechanism of action through signaling pathway diagrams. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antibacterial agents.
Introduction
"this compound" (compound A10) has been identified as an effective antimicrobial compound.[1][2][3][4][5] Its primary mechanism of action involves the targeting of key bacterial regulatory proteins: the translational regulator CsrA and the virulence regulator Xoc3530.[1][2][3][4][5] This targeted approach suggests a potential for specific and potent antibacterial activity. This guide summarizes the existing data on its antibacterial spectrum and provides detailed methodologies for its further investigation.
Quantitative Antibacterial Spectrum
The currently available data on the antibacterial activity of "this compound" is focused on its efficacy against phytopathogenic bacteria of the Xanthomonas genus. The 50% effective concentration (EC50) values have been determined for two pathovars of Xanthomonas oryzae.
Table 1: Efficacy of "this compound" against Xanthomonas oryzae
| Bacterial Strain | EC50 (mg/L) |
| Xanthomonas oryzae pv. oryzae | 5.32[1][2][3][4][5] |
| Xanthomonas oryzae pv. oryzicola | 7.58[1][2][3][4][5] |
Note on Data Limitations: The preliminary antibacterial spectrum for "this compound" is currently limited to the two plant pathogens listed above. While other studies mention a "compound A10" with a broader spectrum of activity against clinically relevant human pathogens, the chemical identity of this compound has not been definitively linked to "this compound." Therefore, this information is not included in this report to maintain factual accuracy. Further broad-spectrum screening against a diverse panel of Gram-positive and Gram-negative bacteria is required to fully characterize the antibacterial potential of "this compound."
Mechanism of Action and Signaling Pathways
"this compound" exerts its effect by targeting two key regulatory proteins in Xanthomonas: the translational regulator CsrA and the virulence regulator Xoc3530.
CsrA Signaling Pathway
The CsrA (Carbon storage regulator A) protein is a global post-transcriptional regulator that controls various physiological processes and virulence in bacteria. It typically functions by binding to the 5' untranslated region (UTR) of target mRNAs, thereby repressing their translation. The activity of CsrA is, in turn, controlled by non-coding RNAs (sRNAs) like CsrB, which sequester CsrA, preventing it from binding to its mRNA targets. By targeting CsrA, "this compound" can disrupt this regulatory cascade, leading to the dysregulation of numerous downstream genes essential for bacterial survival and virulence.
Virulence Factor Regulation
"this compound" also targets the virulence regulator Xoc3530. While the specific downstream targets and regulatory network of Xoc3530 in Xanthomonas oryzae are not yet fully elucidated, it is understood to be a crucial component in the bacterium's ability to cause disease. Virulence factors can include a range of proteins and molecules that contribute to host colonization, immune evasion, and tissue damage. By inhibiting Xoc3530, the agent effectively curtails the expression of these essential virulence determinants.
Experimental Protocols
To facilitate further research and standardized evaluation of "this compound," the following detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided.
Broth Microdilution Assay for MIC Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Test bacterial strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
"this compound" stock solution of known concentration
-
Sterile diluent (e.g., broth or sterile water)
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a series of twofold dilutions of the "this compound" stock solution in the appropriate broth. The concentration range should be chosen to likely encompass the MIC.
-
For a standard 96-well plate setup, you can prepare the dilutions directly in the plate or in separate tubes.
-
-
Microtiter Plate Setup:
-
Add 50 µL of sterile broth to all wells of the microtiter plate.
-
Add 50 µL of the highest concentration of the antibacterial agent to the first well of each row to be tested, resulting in a total volume of 100 µL.
-
Perform serial dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 50 µL from the last well of the dilution series.
-
This will result in wells with decreasing concentrations of the antibacterial agent.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control well (broth and inoculum, no antibacterial agent) and a negative control well (broth only) for each bacterial strain.
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours, or as required for the specific bacterial strain.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of "this compound" at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the positive control.
-
Conclusion and Future Directions
"this compound" demonstrates promising activity against the plant pathogens Xanthomonas oryzae pv. oryzae and pv. oryzicola. Its targeted mechanism of action against the CsrA and Xoc3530 regulatory proteins presents a compelling avenue for the development of novel antibacterial therapeutics. However, a significant knowledge gap remains concerning its broader antibacterial spectrum.
Future research should prioritize:
-
Broad-spectrum antibacterial screening: Determination of MIC values against a comprehensive panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Elucidation of the Xoc3530 pathway: Detailed characterization of the regulatory network and downstream targets of the Xoc3530 virulence regulator.
-
In vivo efficacy studies: Evaluation of the agent's therapeutic potential in appropriate animal models of infection.
This technical guide serves as a starting point for these future investigations, providing the foundational data and methodologies necessary to advance our understanding of "this compound."
References
Elucidation of the Synthesis Pathway for Antibacterial Agent 178: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 178, also identified as compound A10, has emerged as a potent inhibitor of bacterial growth, particularly against the plant pathogens Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola. Belonging to the 5-(thioether)-N-phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine class of compounds, its mechanism of action involves the targeted inhibition of the translational regulator CsrA and the virulence regulator Xoc3530. This technical guide provides a comprehensive overview of the synthesis pathway, experimental protocols for its evaluation, and an illustrative representation of its mode of action.
Quantitative Antibacterial Activity
The efficacy of this compound has been quantified against key bacterial strains. The following table summarizes the reported half-maximal effective concentrations (EC50).
| Bacterial Strain | EC50 (mg/L) |
| Xanthomonas oryzae pv. oryzae | 5.32[1][2][3] |
| Xanthomonas oryzae pv. oryzicola | 7.58[1][2][3] |
Synthesis Pathway Elucidation
The synthesis of this compound, a 2,5-disubstituted 1,3,4-oxadiazole derivative, follows a multi-step synthetic route. While the exact, detailed protocol for this specific compound is proprietary, a general and plausible pathway can be outlined based on established methods for this chemical class. The synthesis commences with the reaction of an appropriate acid hydrazide with an isothiocyanate, followed by cyclization to form the 1,3,4-oxadiazole ring, and subsequent functionalization to introduce the thioether and amide/amine moieties.
A representative synthetic scheme is detailed below:
Experimental Protocol: General Synthesis of 2,5-disubstituted 1,3,4-oxadiazole thioether derivatives
-
Formation of Thiosemicarbazide Intermediate: An equimolar solution of a substituted acid hydrazide and a relevant isothiocyanate in a suitable solvent, such as ethanol or dimethylformamide (DMF), is refluxed for a period of 4-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting thiosemicarbazide precipitate is filtered, washed with cold ethanol, and dried.
-
Cyclization to 5-substituted-1,3,4-oxadiazole-2-thiol: The synthesized thiosemicarbazide is dissolved in a basic solution, typically aqueous sodium hydroxide or potassium hydroxide, and heated under reflux for 6-10 hours. The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 5-substituted-1,3,4-oxadiazole-2-thiol. The solid product is collected by filtration, washed with water, and recrystallized from an appropriate solvent.
-
S-alkylation to introduce the Thioether Linkage: The 1,3,4-oxadiazole-2-thiol is dissolved in a polar aprotic solvent like acetone or DMF, and a base such as potassium carbonate is added. The appropriate alkyl halide is then added dropwise, and the mixture is stirred at room temperature or gentle heating for 2-6 hours until the reaction is complete (monitored by TLC). The inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude thioether derivative.
-
Final Amide/Amine Formation: The thioether product, which contains a reactive functional group (e.g., a carboxylic acid or its activated form), is then reacted with the desired phenyl or benzyl amine. This final step typically involves standard peptide coupling reagents or conversion to an acid chloride followed by reaction with the amine in the presence of a base to afford the final product, this compound. Purification is achieved through column chromatography.
Experimental Workflow for Antibacterial Screening
The evaluation of the antibacterial efficacy of synthesized compounds like Agent 178 follows a standardized workflow to ensure reproducibility and accuracy of the results.
Experimental Protocol: Determination of EC50
The half-maximal effective concentration (EC50) is a key parameter to quantify the potency of an antibacterial agent. The broth microdilution method is a standard procedure for its determination.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium (Xanthomonas oryzae) is grown in a suitable broth medium (e.g., Nutrient Broth) to the mid-logarithmic phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold serial dilutions are then prepared in the growth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the compound dilutions is inoculated with the standardized bacterial suspension. Positive (bacteria and medium) and negative (medium only) controls are included. The plate is then incubated at the optimal growth temperature for the bacterium (e.g., 28-30°C) for 24-48 hours.
-
Measurement of Bacterial Growth: After incubation, bacterial growth is assessed by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Data Analysis: The percentage of growth inhibition is calculated for each compound concentration relative to the positive control. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Inhibition
This compound exerts its effect by targeting two key regulatory proteins in Xanthomonas oryzae: the translational regulator CsrA and the virulence regulator Xoc3530. CsrA is a global post-transcriptional regulator that controls the expression of numerous genes involved in metabolism, motility, and virulence. By binding to specific mRNA targets, CsrA can either repress translation or alter mRNA stability. Virulence regulators, such as Xoc3530, are critical for the expression of factors that enable the pathogen to infect its host successfully. The inhibition of both these targets by Agent 178 leads to a significant disruption of bacterial pathogenesis.
Conclusion
This compound demonstrates significant potential as a lead compound for the development of novel antibacterial therapies, particularly for combating plant pathogenic bacteria. Its defined synthesis pathway, potent in vitro activity, and specific molecular targets provide a solid foundation for further optimization and preclinical development. The detailed experimental protocols and understanding of its mechanism of action outlined in this guide are intended to facilitate future research in this promising area of drug discovery.
References
Methodological & Application
Preparing Stock Solutions of Antibacterial Agent 178: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of "Antibacterial agent 178," a compound identified with the chemical formula C₁₀H₈FN₃O₂S. These guidelines are intended to ensure accurate and reproducible experimental results in research and development settings.
Compound Information
This compound , also known as FSATH, is a thiohydantoin derivative. Compounds in this class are recognized for a wide spectrum of biological activities, including antimicrobial and anticancer properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₈FN₃O₂S | [1] |
| Molecular Weight | 253.25 g/mol | [1] |
| Appearance | Pale yellow crystals | [1] |
Solubility and Recommended Solvents
Proper solubilization is critical for the preparation of accurate stock solutions. Based on available data for the compound and its analogs, the following solvents are recommended.
Table 2: Solubility Data for this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Presumed soluble | Many related 2-thioxoimidazolidin-4-one derivatives are soluble in DMSO, making it a recommended starting solvent for creating high-concentration stock solutions.[2] |
| Ethanol (Hot) | Soluble | The compound has been successfully recrystallized from hot ethanol, indicating good solubility under heated conditions.[1] |
| Water | Poorly soluble | Expected to have low solubility in aqueous solutions. |
Safety Precautions and Handling
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) if available. General safety precautions for handling chemical compounds in a laboratory setting should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store the solid compound and stock solutions in a cool, dry place, protected from light. Containers should be tightly sealed to prevent contamination and degradation.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro assays.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 253.25 g/mol x 1000 mg/g = 2.53 mg
-
-
-
Weighing the compound:
-
Carefully weigh out 2.53 mg of this compound using an analytical balance.
-
-
Dissolution:
-
Transfer the weighed compound into a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
-
Solubilization:
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Table 3: Recommended Stock and Working Concentrations
| Parameter | Concentration | Notes |
| Stock Solution Concentration | 10 mM (in DMSO) | A standard starting concentration for many screening assays. |
| Working Concentration Range | 30 - 130 µg/mL | Based on the Minimum Inhibitory Concentration (MIC) values of structurally related compounds against Staphylococcus aureus.[1] The optimal concentration should be determined experimentally for the specific bacterial strain and assay conditions. |
Workflow for Determining Minimum Inhibitory Concentration (MIC)
The following workflow outlines the general steps for determining the MIC of this compound against a bacterial strain using the broth microdilution method.[3][4]
Putative Mechanism of Action
Thiohydantoin derivatives are known to exert their antibacterial effects through various mechanisms. While the specific pathway for this compound has not been definitively elucidated, a potential mechanism involves the inhibition of key bacterial enzymes.
The inhibitory activity of thiohydantoin compounds may be attributed to the hydrogen acceptor/donor behavior of their functional groups, such as the thiocarbonyl and carbonyl groups.[1] It is hypothesized that these interactions can disrupt the function of essential bacterial enzymes, leading to the inhibition of bacterial growth.[1]
Disclaimer: The information provided in these application notes is for research purposes only. It is the responsibility of the end-user to validate these protocols for their specific applications and to ensure all safety precautions are followed.
References
- 1. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. woah.org [woah.org]
Application Notes: Minimum Inhibitory Concentration (MIC) Assay for "Antibacterial agent 178"
Introduction
The emergence of antibiotic resistance necessitates the discovery and development of novel antibacterial agents. A critical early step in the characterization of a new compound is to determine its potency against a range of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the in vitro activity of an antimicrobial agent.[1][2] It establishes the lowest concentration of a drug that prevents the visible growth of a microorganism under defined laboratory conditions.[3][4] These application notes provide a detailed protocol for determining the MIC of the novel compound "Antibacterial agent 178" using the broth microdilution method, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]
Principle of the Assay
The core principle of the MIC assay is to challenge a standardized bacterial inoculum with a range of serially diluted concentrations of the antimicrobial agent in a liquid or solid growth medium.[1][2] Following a specified incubation period, the concentration at which bacterial growth is completely inhibited is identified as the MIC.[8] This value is fundamental for assessing the agent's potency, guiding further development, and is a key component in establishing clinical breakpoints that categorize bacteria as susceptible, intermediate, or resistant.[4][8][9]
Methodologies for MIC Determination
Several standardized methods exist for determining MIC values, each with specific advantages.
-
Broth Dilution: This method involves challenging bacteria in a liquid growth medium with varying concentrations of the antimicrobial agent.[1][10] It can be performed in test tubes (macrodilution) or, more commonly, in 96-well microtiter plates (microdilution), which allows for testing multiple agents or strains simultaneously.[10][11]
-
Agar Dilution: In this method, the antimicrobial agent is incorporated into molten agar at various concentrations before the plates are poured.[12] A standardized bacterial inoculum is then spotted onto the surface of each plate.[12] While considered a gold standard for its accuracy, it is more labor-intensive than broth microdilution.[11][12]
-
Gradient Diffusion (E-test): This technique uses a plastic strip impregnated with a predefined, continuous gradient of an antibiotic.[13][14] When placed on an inoculated agar plate, the drug diffuses into the agar, creating a concentration gradient.[15] After incubation, an elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the strip.[14][15]
This document will focus on the Broth Microdilution method due to its widespread use, scalability, and suitability for high-throughput screening.[11]
Experimental Protocol: Broth Microdilution for Agent 178
This protocol is adapted from CLSI guidelines for antimicrobial susceptibility testing of aerobic bacteria.[6][7][16]
1. Materials and Reagents
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), pH 7.2-7.4[2][17]
-
"this compound" stock solution (prepared in a suitable solvent, e.g., DMSO or water)
-
Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)
-
Non-selective agar plates (e.g., Tryptic Soy Agar) for bacterial culture
-
Sterile 0.85% saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Sterile multichannel and single-channel pipettes and tips
-
Incubator (35°C ± 2°C)[17]
-
Plate reader (optional, for quantitative analysis)
2. Preparation of Bacterial Inoculum
-
Culture Preparation: From a stock culture, streak the test bacteria onto a non-selective agar plate to obtain isolated colonies. Incubate for 18-24 hours at 35°C.
-
Inoculum Suspension: Select 3-5 well-isolated colonies of the same morphological type and transfer them to a tube containing sterile saline.
-
Standardization: Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL. This should be done using a spectrophotometer or densitometer for accuracy.
-
Final Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18] A common method is to dilute the 0.5 McFarland suspension 1:150 in broth, which results in a concentration of ~1 x 10⁶ CFU/mL; adding 50 µL of this to 50 µL of broth/drug in the well achieves the final desired concentration.[18]
3. Preparation of Agent 178 Dilutions in a 96-Well Plate
-
Plate Layout: Design the plate layout. Typically, a single plate can be used to test one or more bacterial strains against the agent. Wells in column 11 are often used for a growth control (no agent), and column 12 for a sterility control (no bacteria).
-
Broth Dispensing: Add 50 µL of CAMHB to wells in columns 2 through 11 for each row being tested. Add 100 µL of CAMHB to the sterility control well (column 12).
-
Agent Addition: Prepare a stock of Agent 178 in CAMHB at twice the highest desired final concentration. Add 100 µL of this solution to the wells in column 1.
-
Serial Dilution: Using a multichannel pipette, transfer 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution process across the plate to column 10. Discard the final 50 µL from column 10.[19] This creates a gradient of decreasing concentrations of Agent 178.
4. Inoculation and Incubation
-
Inoculation: Add 50 µL of the final diluted bacterial inoculum (~1 x 10⁶ CFU/mL) to wells in columns 1 through 11. Do not add bacteria to the sterility control well (column 12). The final volume in each test well will be 100 µL.
-
Incubation: Cover the plate with a lid or sealing film and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10][11]
5. Reading and Determining the MIC
-
Visual Inspection: After incubation, examine the plate from the bottom using a reading mirror or by holding it up to a light source.
-
Check Controls:
-
Sterility Control (Column 12): Should show no growth (clear broth).
-
Growth Control (Column 11): Should show distinct turbidity or a pellet of cells at the bottom.
-
-
Determine MIC: The MIC is the lowest concentration of "this compound" at which there is no visible growth (i.e., the first clear well).[3][8] The result is reported in µg/mL.
Data Presentation
MIC data should be presented in a clear, tabular format. The following table shows hypothetical results for "this compound" against a panel of standard quality control (QC) bacterial strains.
| Organism | Strain ID | MIC (µg/mL) | Interpretation* |
| Staphylococcus aureus | ATCC® 29213™ | 2 | S |
| Enterococcus faecalis | ATCC® 29212™ | 8 | S |
| Escherichia coli | ATCC® 25922™ | 4 | S |
| Pseudomonas aeruginosa | ATCC® 27853™ | 16 | I |
| Streptococcus pneumoniae | ATCC® 49619™ | 1 | S |
| Klebsiella pneumoniae (Carbapenem-resistant) | Clinical Isolate | >64 | R |
*Interpretation (S=Susceptible, I=Intermediate, R=Resistant) is based on hypothetical clinical breakpoints. These must be formally established through comprehensive pharmacokinetic/pharmacodynamic (PK/PD) and clinical outcome studies.[4][9]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the broth microdilution MIC assay protocol.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. dickwhitereferrals.com [dickwhitereferrals.com]
- 4. sanfordguide.com [sanfordguide.com]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. goums.ac.ir [goums.ac.ir]
- 7. iacld.com [iacld.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Agar dilution - Wikipedia [en.wikipedia.org]
- 13. medicallabnotes.com [medicallabnotes.com]
- 14. microbenotes.com [microbenotes.com]
- 15. E-TEST (Epsilometer): Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 16. darvashco.com [darvashco.com]
- 17. goldbio.com [goldbio.com]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols: Berberine as an Antibacterial Agent in Plant Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berberine, a natural isoquinoline alkaloid, is a bioactive compound found in the roots, rhizomes, and stem bark of various plants, including species of Berberis (e.g., Barberry), Coptis (e.g., Goldthread), and Hydrastis (e.g., Goldenseal)[1][2]. Traditionally used in Ayurvedic and Chinese medicine for its antimicrobial and anti-inflammatory properties, recent scientific investigations have highlighted its potential as a potent agent for managing plant diseases[1][3]. Berberine exhibits a broad spectrum of activity against a range of phytopathogenic bacteria and fungi, making it a promising candidate for the development of novel, plant-derived pesticides.
These application notes provide an overview of the efficacy, mechanisms of action, and protocols for the use of Berberine in plant disease models.
Mechanisms of Action
Berberine employs a multi-pronged approach to combat plant pathogens, acting directly on the pathogen and indirectly by stimulating the plant's innate defense systems.
Direct Antimicrobial Activity
Berberine's direct antimicrobial effects are attributed to its ability to interfere with essential cellular processes in pathogens:
-
Disruption of Cell Structure: Berberine can compromise the integrity of both bacterial and fungal cell membranes and cell walls, leading to leakage of cellular contents and cell death[3].
-
Inhibition of Nucleic Acid and Protein Synthesis: It is a known DNA intercalator and can inhibit the activity of key enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair in bacteria[4]. It can also target RNA polymerase, thereby halting transcription[4].
-
Enzyme Inhibition: In fungi, Berberine has been shown to inhibit enzymes crucial for their virulence. For example, it can inhibit CYP51, a key enzyme in the ergosterol biosynthesis pathway, which is vital for fungal cell membrane structure and function[5][6]. Furthermore, it can inhibit cutinase, an enzyme secreted by fungal pathogens to break down the plant cuticle during infection[7].
Induction of Plant Defense Responses
Beyond its direct antimicrobial properties, Berberine can enhance the plant's own defense mechanisms, a phenomenon known as induced resistance. This can be broadly categorized into two pathways:
-
Systemic Acquired Resistance (SAR): Typically effective against biotrophic pathogens, SAR is mediated by the plant hormone salicylic acid (SA). While direct evidence for Berberine-induced SAR is still emerging, its known anti-inflammatory and immune-modulating effects in other systems suggest a potential to influence this pathway[8].
-
Induced Systemic Resistance (ISR): This pathway is generally mediated by the plant hormones jasmonic acid (JA) and ethylene (ET) and is effective against necrotrophic pathogens and insect herbivores. The interplay between SA and JA pathways is complex, often exhibiting an antagonistic relationship, which allows the plant to fine-tune its defense response to specific types of pathogens[7]. It is plausible that Berberine may modulate this hormonal crosstalk to bolster plant immunity.
Quantitative Data on Antimicrobial Efficacy
The following tables summarize the in vitro efficacy of Berberine against various plant and human pathogens, which can serve as a reference for its potential application against phytopathogens.
| Fungal Pathogen | MIC (μg/mL) | IC50/EC50 (μg/mL) | Reference |
| Candida albicans | 64 - 128 | 30.92 - 50.93 | [5][6] |
| Cryptococcus neoformans | 64 - 128 | 30.92 - 50.93 | [5][6] |
| Trichophyton rubrum | 128 | - | [5] |
| Trichophyton mentagrophytes | 64 | - | [5] |
| Aspergillus fumigatus (MDR) | 1 - 16 | - |
| Bacterial Pathogen | MIC (μg/mL) | IC50 (µM) | Reference |
| Escherichia coli | - | 136.3 | |
| Streptococcus mutans | 150 | - | |
| Bacillus cereus | 150 | - | |
| Staphylococcus aureus | 150 | - |
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of Berberine in plant disease models. Researchers should optimize concentrations, application methods, and timing based on the specific plant-pathogen system.
Protocol 1: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
Objective: To determine the direct inhibitory effect of Berberine on the mycelial growth of a fungal phytopathogen.
Materials:
-
Berberine (hydrochloride or sulfate salt)
-
Sterile distilled water or appropriate solvent (e.g., DMSO, not exceeding 1% in final concentration)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Actively growing culture of the fungal pathogen on PDA plates
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5-8 mm diameter)
-
Incubator
Procedure:
-
Preparation of Berberine Stock Solution: Prepare a stock solution of Berberine (e.g., 10 mg/mL) in a suitable sterile solvent.
-
Preparation of Amended Media: Autoclave the PDA medium and cool it to approximately 50-55°C. Add the Berberine stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 25, 50, 100, 200 μg/mL). Also, prepare a control plate with the solvent alone.
-
Pouring Plates: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a mycelial plug from the edge of an actively growing fungal culture and place it in the center of each PDA plate (amended and control).
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
Protocol 2: In Vivo Plant Disease Assay (Protective and Curative Effects)
Objective: To evaluate the efficacy of Berberine in preventing (protective) or treating (curative) a plant disease. This protocol is adapted from studies on Berberine derivatives against Rhizoctonia solani on rice[3].
Materials:
-
Healthy, uniformly sized plants of the host species (e.g., rice, tomato, Arabidopsis)
-
Berberine solution (e.g., 100, 200, 400 μg/mL) in sterile water with a surfactant (e.g., 0.05% Tween 20)
-
Pathogen inoculum (spore suspension or mycelial slurry)
-
Humid chamber or greenhouse with controlled environment
-
Spray bottle or atomizer
Procedure for Protective Assay:
-
Plant Growth: Grow the host plants to a suitable stage (e.g., 3-4 leaf stage).
-
Berberine Application: Spray the plants with the different concentrations of Berberine solution until runoff. Control plants should be sprayed with water and surfactant only.
-
Drying: Allow the plants to air dry for 24 hours.
-
Pathogen Inoculation: Inoculate the plants with the pathogen. For fungal pathogens, this could be a spore suspension spray or placing mycelial plugs on the leaves. For bacterial pathogens, this could be spray inoculation or infiltration.
-
Incubation: Place the plants in a humid chamber or a greenhouse with conditions conducive to disease development.
-
Disease Assessment: After a suitable incubation period (e.g., 3-7 days), assess the disease severity. This can be done by measuring lesion size, calculating the percentage of infected leaf area, or using a disease severity index.
-
Calculation of Protective Effect: Calculate the protective effect using the formula: Protective Effect (%) = [(Severity in Control - Severity in Treatment) / Severity in Control] x 100
Procedure for Curative Assay:
-
Plant Growth and Inoculation: Grow the plants and inoculate them with the pathogen as described above.
-
Incubation: Allow the disease to develop for a certain period (e.g., 24-48 hours) after inoculation.
-
Berberine Application: Apply the Berberine solutions to the infected plants.
-
Further Incubation: Return the plants to the conducive environment for further disease development.
-
Disease Assessment: Assess the disease severity as described for the protective assay.
-
Calculation of Curative Effect: Calculate the curative effect using a similar formula as for the protective effect.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanisms of action of Berberine and a typical experimental workflow.
Caption: High-level overview of Berberine's dual action against plant pathogens.
Caption: Putative modulation of plant defense pathways by Berberine.
Caption: General experimental workflow for in vivo evaluation of Berberine.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A novel signaling pathway controlling induced systemic resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Induced Systemic Resistance (ISR) Against Pathogens in the Context of Induced Plant Defences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for "Antibacterial Agent 178" in Xanthomonas Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of "Antibacterial agent 178" (also referred to as compound A10) in inhibiting the growth of various Xanthomonas species, notorious plant pathogens responsible for significant crop diseases. This document includes detailed experimental protocols, quantitative data on the agent's efficacy, and insights into its mechanism of action.
Introduction
Xanthomonas species pose a significant threat to agriculture worldwide, causing diseases such as bacterial blight of rice, citrus canker, and black rot of crucifers. The development of novel antibacterial agents is crucial for managing these plant diseases. "this compound" has emerged as a promising compound with potent activity against Xanthomonas. This agent targets key regulatory pathways in the bacteria, disrupting their ability to cause disease.
Mechanism of Action
"this compound" exhibits a multi-targeted mechanism of action against Xanthomonas. Its primary targets are:
-
Translational Regulator CsrA: This protein is a global post-transcriptional regulator that controls various virulence factors, including motility, biofilm formation, and the production of extracellular enzymes. By targeting CsrA, "this compound" disrupts the coordinated expression of genes essential for pathogenesis.
-
Virulence Regulator Xoc3530: This putative virulence factor is also targeted by the antibacterial agent. While its precise function is still under investigation, its involvement in the virulence of Xanthomonas oryzae pv. oryzicola is suggested by its identification as a target of this potent inhibitor.[1]
-
Bacterial Membrane Integrity: Evidence suggests that "this compound" also disrupts the integrity of the bacterial cell membrane, a mechanism shared by many effective antimicrobial compounds. This disruption can lead to the leakage of cellular contents and ultimately, cell death.
Quantitative Data
The efficacy of "this compound" has been quantified against several Xanthomonas species. The following tables summarize the available data.
Table 1: In Vitro Efficacy of "this compound" against Xanthomonas oryzae
| Bacterial Strain | Measurement | Value (mg/L) |
| Xanthomonas oryzae pv. oryzae | EC50 | 5.32[1] |
| Xanthomonas oryzae pv. oryzicola | EC50 | 7.58[1] |
Table 2: In Vitro Antibacterial Activity of Compound a10 (likely "this compound") against various bacteria
| Bacterial Species | Zone of Inhibition (mm) |
| Xanthomonas campestris | Not specified, but active |
| Escherichia coli | 28 |
| Staphylococcus aureus | 25 |
| Pseudomonas aeruginosa | 24 |
| Bacillus subtilis (recultured) | 26 |
| Streptomycin (Control) | 20-24 |
Note: The data in Table 2 is from a study on pyrimidine derivatives, where "compound a10" was identified as a potent antibacterial agent. While the exact formulation may vary, it provides a strong indication of the agent's broad-spectrum activity.[2][3]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of "this compound" against Xanthomonas.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of "this compound" that inhibits the visible growth of Xanthomonas.
Materials:
-
"this compound" stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Xanthomonas species of interest (e.g., X. oryzae pv. oryzae, X. oryzae pv. oryzicola)
-
Nutrient Broth (NB) or Peptone Sucrose Broth (PSB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the desired Xanthomonas strain into 5 mL of NB or PSB.
-
Incubate at 28-30°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of ~0.5).
-
Dilute the bacterial culture in fresh broth to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Serial Dilution of "this compound":
-
Prepare a series of twofold dilutions of the "this compound" stock solution in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (broth with bacteria, no agent) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the antibacterial agent and the positive control well.
-
Cover the plate and incubate at 28-30°C for 24-48 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of "this compound" at which no visible growth (turbidity) is observed.
-
Optionally, the optical density at 600 nm (OD600) can be measured using a plate reader to quantify bacterial growth.
-
Protocol 2: Biofilm Inhibition Assay using Crystal Violet
This protocol assesses the ability of "this compound" to prevent biofilm formation by Xanthomonas.
Materials:
-
"this compound"
-
Xanthomonas species
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Plate reader
Procedure:
-
Preparation of Bacterial Culture and Agent Dilutions:
-
Prepare a bacterial culture as described in Protocol 1.
-
In a 96-well plate, add 100 µL of growth medium containing serial dilutions of "this compound".
-
-
Inoculation and Biofilm Formation:
-
Add 100 µL of the diluted bacterial culture to each well.
-
Include control wells with bacteria and no agent.
-
Incubate the plate at 28-30°C for 48-72 hours without shaking.
-
-
Staining and Quantification:
-
Carefully discard the planktonic cells from each well.
-
Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 590 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.
-
Protocol 3: Assessment of Bacterial Membrane Integrity
This protocol evaluates the effect of "this compound" on the membrane potential of Xanthomonas using the fluorescent dye DiSC3(5).
Materials:
-
"this compound"
-
Xanthomonas species
-
Appropriate buffer (e.g., 5 mM HEPES, 20 mM glucose)
-
DiSC3(5) fluorescent dye
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Grow a Xanthomonas culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with the appropriate buffer.
-
Resuspend the cells in the buffer to an OD600 of 0.05.
-
-
Dye Loading and Measurement:
-
Add DiSC3(5) to the cell suspension to a final concentration of 0.4 µM and incubate in the dark for about 20 minutes to allow the dye to accumulate in the polarized cells, which quenches its fluorescence.
-
Transfer 2 mL of the cell suspension to a cuvette and place it in a fluorometer.
-
Record the baseline fluorescence (Excitation: 622 nm, Emission: 670 nm).
-
-
Treatment and Data Acquisition:
-
Add "this compound" at the desired concentration to the cuvette and immediately start recording the fluorescence intensity over time.
-
A rapid increase in fluorescence indicates depolarization of the cell membrane as the dye is released from the cells and its fluorescence is de-quenched.
-
Include a control with a known membrane-depolarizing agent (e.g., gramicidin) to confirm the assay is working correctly.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Caption: Mechanism of action for this compound.
Caption: Workflow for MIC determination.
Conclusion
"this compound" demonstrates significant potential as a tool for controlling the growth of pathogenic Xanthomonas species. Its multi-targeted mechanism, which includes the inhibition of key virulence regulators and the disruption of cell membrane integrity, makes it a robust candidate for further research and development. The protocols provided herein offer a standardized approach for evaluating its efficacy and understanding its mode of action, which is essential for its potential application in agricultural settings. Further studies are warranted to explore its activity against a broader range of Xanthomonas pathovars and to optimize its formulation and delivery for effective disease management.
References
Application Notes and Protocols for Anti-Virulence Agent Strategies in Bacterial Virulence Regulation
Note to the Reader: A specific, universally recognized "Antibacterial agent 178" for studying bacterial virulence regulation was not prominently identified in a comprehensive literature search. The term may originate from a publication identifier or an internal compound library designation. However, the query highlights a critical and evolving area of antibacterial research: the use of anti-virulence agents. This document provides detailed application notes and protocols for the study of such agents, which aim to disarm pathogens rather than kill them, thereby reducing the selective pressure for antibiotic resistance.[1][2]
Introduction to Anti-Virulence Therapy
Traditional antibiotics target essential bacterial functions, leading to bacterial death or growth inhibition.[3] This approach, while effective, exerts strong selective pressure that drives the development of antibiotic resistance.[1] Anti-virulence therapy represents a paradigm shift, focusing on the inhibition of bacterial virulence factors.[1][2] These factors are molecules that enable pathogens to colonize a host, evade the immune system, and cause disease.[1] By neutralizing these virulence factors, anti-virulence agents can prevent or treat infections without directly affecting bacterial viability, thus potentially slowing the emergence of resistance.[1][4]
Key Targets for Anti-Virulence Agents:
-
Quorum Sensing (QS): A cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors, based on population density.[4][5]
-
Bacterial Adhesion: The initial step in many infections, where bacteria attach to host cells or tissues.[4]
-
Toxin Production: The secretion of toxins that damage host cells and contribute to disease pathology.[6]
-
Biofilm Formation: The creation of structured communities of bacteria embedded in a self-produced matrix, which protects them from antibiotics and host defenses.[7]
-
Secretion Systems: Specialized protein complexes that bacteria use to inject virulence factors into host cells.[1]
The following diagram illustrates the general workflow for identifying and validating novel anti-virulence agents.
Quantitative Data on Anti-Virulence Activity
The following table summarizes representative quantitative data that researchers aim to obtain when evaluating a potential anti-virulence agent. The values provided are hypothetical examples for illustrative purposes.
| Parameter | Agent A | Agent B | Control (No Agent) | Description |
| Minimum Inhibitory Concentration (MIC) (µg/mL) | > 256 | > 256 | N/A | The lowest concentration of an agent that prevents visible growth of a bacterium. High MIC values are desirable for anti-virulence agents, indicating a lack of direct antibacterial activity. |
| Biofilm Formation (% Inhibition) | 85 | 60 | 0 | The percentage reduction in biofilm biomass in the presence of the agent compared to a control. |
| Toxin Production (% Inhibition) | 92 | 75 | 0 | The percentage reduction in the production of a specific toxin (e.g., alpha-hemolysin) as measured by an appropriate assay. |
| Quorum Sensing Reporter Gene Expression (% Reduction) | 95 | 80 | 0 | The percentage decrease in the expression of a reporter gene (e.g., GFP) under the control of a QS-regulated promoter. |
| Adhesion to Host Cells (% Inhibition) | 78 | 55 | 0 | The percentage reduction in the number of bacteria adhering to a monolayer of host cells. |
| In Vivo Efficacy (% Survival) | 80 | 50 | 10 | The percentage of infected animals surviving after treatment with the agent compared to an untreated control group. |
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol is used to assess the direct antibacterial activity of a compound.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound stock solution
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol for Quorum Sensing (QS) Inhibition Assay
This protocol uses a reporter strain to measure the inhibition of QS.
Materials:
-
Bacterial reporter strain (e.g., Chromobacterium violaceum for violacein inhibition or a strain with a QS-regulated fluorescent reporter)
-
Luria-Bertani (LB) agar or broth
-
Test compound
-
Appropriate autoinducer, if necessary
Procedure:
-
For a disk diffusion assay, spread a lawn of the reporter strain on an LB agar plate.
-
Apply sterile paper disks impregnated with different concentrations of the test compound to the agar surface.
-
Incubate the plate at 30°C for 24-48 hours.
-
QS inhibition is observed as a zone of reduced pigment or fluorescence around the disk.
-
For a quantitative broth microdilution assay, grow the reporter strain in the presence of serial dilutions of the test compound.
-
Measure the reporter signal (e.g., absorbance for violacein or fluorescence) after incubation.
The following diagram illustrates the principle of quorum sensing as a target for anti-virulence therapy.
Protocol for Biofilm Inhibition Assay
This protocol quantifies the effect of a compound on biofilm formation.
Materials:
-
Bacterial strain
-
Tryptic Soy Broth (TSB) or other biofilm-promoting medium
-
Test compound
-
96-well flat-bottomed microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol or acetic acid for destaining
Procedure:
-
Grow the bacterial strain overnight in TSB.
-
Dilute the culture and add it to the wells of a 96-well plate containing serial dilutions of the test compound.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilm with crystal violet for 15 minutes.
-
Wash away excess stain with water and allow the plate to dry.
-
Solubilize the bound crystal violet with ethanol or acetic acid.
-
Measure the absorbance at a wavelength of 570-595 nm to quantify the biofilm biomass.
Protocol for In Vivo Efficacy in a Murine Sepsis Model
This protocol evaluates the therapeutic potential of an anti-virulence agent in a live animal model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
-
Pathogenic bacterial strain
-
Laboratory mice
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Sterile saline
Procedure:
-
Acclimatize mice to the laboratory environment.
-
Induce a systemic infection by intraperitoneal injection of a predetermined lethal or sub-lethal dose of the bacterial pathogen.
-
At a specified time post-infection, administer the test compound or vehicle control to different groups of mice (e.g., via intravenous or intraperitoneal injection).
-
Monitor the mice for signs of illness and survival over a period of 7-14 days.
-
In separate satellite groups, euthanize mice at specific time points to determine the bacterial load in organs (e.g., spleen, liver, kidneys) by plating homogenized tissue on appropriate agar.
-
Analyze survival data using Kaplan-Meier survival curves and bacterial load data using appropriate statistical tests. A significant increase in survival and decrease in bacterial burden in the treated group compared to the control group indicates in vivo efficacy.[8]
Conclusion
The study of anti-virulence agents offers a promising avenue for the development of new therapeutics to combat bacterial infections, particularly those caused by antibiotic-resistant pathogens. By focusing on disarming bacteria rather than killing them, this strategy has the potential to be more durable against the evolution of resistance. The protocols and conceptual frameworks provided here offer a starting point for researchers interested in exploring this exciting field.
References
- 1. Anti-virulence therapeutic strategies against bacterial infections: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different drugs for bad bugs: Antivirulence strategies in the age of antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 5. Repurposing α-Adrenoreceptor Blockers as Promising Anti-Virulence Agents in Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Identification of an antivirulence agent targeting the master regulator of virulence genes in Staphylococcus aureus [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Probing CsrA Function with Antibacterial Agent 178: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Carbon storage regulator (CsrA) is a highly conserved, global post-transcriptional regulator in bacteria that plays a pivotal role in controlling a wide array of physiological processes. CsrA modulates gene expression by binding to the 5' untranslated region of target mRNAs, thereby altering their translation and/or stability. This regulatory protein is a key player in bacterial virulence, biofilm formation, motility, and carbon metabolism, making it an attractive target for the development of novel antibacterial agents.[1][2]
This document provides detailed application notes and protocols for utilizing "Antibacterial agent 178," a representative small molecule inhibitor of CsrA, as a chemical probe to investigate CsrA function. For the purposes of this document, we will use the data available for the well-characterized CsrA inhibitor, MM14 , as a proxy for this compound. MM14 is one of the first discovered small molecule inhibitors of the CsrA-RNA interaction and serves as an excellent model for demonstrating the principles and methods for probing CsrA function.[1][2]
Application Notes
This compound (represented by MM14) can be a powerful tool for elucidating the role of CsrA in various bacterial processes. By inhibiting the interaction between CsrA and its target mRNAs, this small molecule can be used to:
-
Validate CsrA as a drug target: Assessing the effect of the inhibitor on bacterial growth and virulence can help validate CsrA as a viable target for antimicrobial drug development.
-
Investigate CsrA-regulated phenotypes: The inhibitor can be used to study the impact of CsrA on biofilm formation, motility, and other virulence-related phenotypes in a dose-dependent manner.
-
Identify novel CsrA targets: By observing the transcriptomic and proteomic changes in bacteria upon treatment with the inhibitor, researchers can identify new genes and pathways regulated by CsrA.
-
Dissect the CsrA signaling pathway: The inhibitor can be used to perturb the CsrA regulatory network and study the downstream consequences, providing insights into the intricate connections within this global regulatory system.
Data Presentation
The following tables summarize the quantitative data for the CsrA inhibitor MM14, which we are using as a representative for "this compound".
| Parameter | Value | Method | Reference |
| IC50 | 4 µM | Fluorescence Polarization | [1][2] |
| Binding Affinity (Kd) | ~10 µM | Surface Plasmon Resonance | [1][2] |
Table 1: Biochemical Data for the CsrA Inhibitor MM14.
| Phenotype | Assay Type | Endpoint Measured | Expected Effect of Inhibitor |
| Biofilm Formation | Crystal Violet Staining | Absorbance at 595 nm | Increase |
| Motility | Soft Agar Plate Assay | Diameter of motility zone | Decrease |
| Glycogen Accumulation | Iodine Staining | Colorimetric change | Increase |
Table 2: Expected Phenotypic Effects of a CsrA Inhibitor. Note: Specific quantitative data for MM14 on these phenotypes are not currently available in the public domain. The expected effects are based on the known function of CsrA.
| Gene Target | Regulation by CsrA | Expected Effect of Inhibitor on Expression | Method of Analysis |
| glgC | Repression | Upregulation | qRT-PCR |
| pgaA | Repression | Upregulation | qRT-PCR |
| flhDC | Activation | Downregulation | qRT-PCR |
Table 3: Expected Effects of a CsrA Inhibitor on the Expression of Key CsrA Target Genes. Note: Specific quantitative data for MM14 on gene expression are not currently available in the public domain. The expected effects are based on the known regulatory role of CsrA on these genes.
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay for CsrA Inhibition
This protocol describes a competition assay to determine the IC50 of a small molecule inhibitor for the CsrA-RNA interaction.
Materials:
-
Purified CsrA protein
-
Fluorescently labeled RNA probe with a high affinity for CsrA (e.g., 5'-FAM-labeled glgC RNA hairpin)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM MgCl2, 0.1 mM EDTA, 0.01% Tween-20)
-
Small molecule inhibitor (e.g., MM14) dissolved in DMSO
-
384-well black, low-volume microplates
-
Plate reader equipped with fluorescence polarization optics
Procedure:
-
Prepare Reagents:
-
Dilute the purified CsrA protein to a working concentration (e.g., 2x the final concentration) in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Dilute the fluorescently labeled RNA probe to a working concentration (e.g., 2x the final concentration) in assay buffer. The final concentration should be below the Kd of the CsrA-RNA interaction.
-
Prepare a serial dilution of the small molecule inhibitor in DMSO, and then dilute into assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
Add a constant volume of the diluted inhibitor or DMSO (for control wells) to the microplate wells.
-
Add the CsrA protein solution to all wells except for the "probe only" control wells.
-
Add the fluorescently labeled RNA probe solution to all wells.
-
The final volume in each well should be identical.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).
-
-
Data Analysis:
-
Calculate the anisotropy or polarization values for each well.
-
Plot the polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for CsrA-Inhibitor Interaction Analysis
This protocol outlines the use of SPR to characterize the binding kinetics of a small molecule inhibitor to CsrA.
Materials:
-
Purified CsrA protein
-
SPR sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Small molecule inhibitor dissolved in running buffer
-
SPR instrument
Procedure:
-
Chip Preparation and CsrA Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS according to the manufacturer's instructions.
-
Inject the purified CsrA protein diluted in immobilization buffer over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without CsrA immobilization.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the small molecule inhibitor in running buffer.
-
Inject the different concentrations of the inhibitor over the CsrA-immobilized surface and the reference flow cell at a constant flow rate.
-
Monitor the binding response in real-time. Each injection cycle should consist of an association phase (inhibitor flowing over the surface) and a dissociation phase (running buffer flowing over the surface).
-
-
Regeneration:
-
If necessary, regenerate the sensor surface between inhibitor injections using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) that removes the bound inhibitor without denaturing the immobilized CsrA.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Visualizations
Caption: CsrA Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Characterizing a CsrA Inhibitor.
References
Application Notes and Protocols: Synergistic Antibacterial Activity of Agent 178 in Combination with Other Antibacterial Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "Antibacterial Agent 178" is ambiguous in scientific literature. For the purpose of these application notes, "this compound" will refer to the glycoside antibiotic isolated from Streptomyces variabilis PO-178. The quantitative data presented in the tables are hypothetical and for illustrative purposes only, designed to provide a framework for experimentation, as specific combination therapy data for this agent is not publicly available.
Introduction
The increasing prevalence of multidrug-resistant (MDR) bacteria necessitates the development of novel therapeutic strategies. One promising approach is combination therapy, where two or more antimicrobial agents are used concurrently to enhance efficacy, reduce the likelihood of resistance development, and potentially lower required doses, thereby minimizing toxicity.[1]
"this compound" is a glycoside antibiotic isolated from the fermentation broth of Streptomyces variabilis PO-178.[2] It has demonstrated standalone antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria.[2] This document provides a framework for evaluating the synergistic potential of "this compound" when used in combination with other classes of antibacterial compounds. The protocols and data herein serve as a guide for researchers to design and execute their own studies.
Data Presentation: Hypothetical Synergistic Activity
The synergistic potential of "this compound" in combination with other antibiotics can be quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated from data obtained through a checkerboard assay.[2][3] The interaction is typically defined as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Below are tables of hypothetical data illustrating the potential synergistic interactions of "this compound" with other antibiotics against S. aureus and P. aeruginosa.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration (FIC) Indices for "this compound" in Combination with Other Antibiotics against Staphylococcus aureus (ATCC 29213).
| Antibiotic B | MIC of Agent 178 Alone (µg/mL) | MIC of Antibiotic B Alone (µg/mL) | MIC of Agent 178 in Combination (µg/mL) | MIC of Antibiotic B in Combination (µg/mL) | FIC Index | Interpretation |
| Penicillin G | 16 | 0.25 | 4 | 0.0625 | 0.5 | Additive |
| Gentamicin | 16 | 1 | 2 | 0.25 | 0.375 | Synergy |
| Ciprofloxacin | 16 | 0.5 | 8 | 0.125 | 0.75 | Additive |
Caption: Example data for antibacterial synergy testing.
Table 2: Hypothetical Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration (FIC) Indices for "this compound" in Combination with Other Antibiotics against Pseudomonas aeruginosa (ATCC 27853).
| Antibiotic B | MIC of Agent 178 Alone (µg/mL) | MIC of Antibiotic B Alone (µg/mL) | MIC of Agent 178 in Combination (µg/mL) | MIC of Antibiotic B in Combination (µg/mL) | FIC Index | Interpretation |
| Piperacillin | 64 | 16 | 16 | 2 | 0.375 | Synergy |
| Tobramycin | 64 | 2 | 8 | 0.5 | 0.375 | Synergy |
| Levofloxacin | 64 | 1 | 32 | 0.5 | 1.0 | Additive |
Caption: Example data for antibacterial synergy testing.
Experimental Protocols
This protocol details the checkerboard microdilution method to assess the in vitro interaction between "this compound" and another antibacterial compound.[2][3]
Materials:
-
"this compound" stock solution
-
Second antibacterial agent stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antibiotic Dilutions: a. Prepare serial twofold dilutions of "this compound" in CAMHB along the x-axis of a 96-well plate. b. Prepare serial twofold dilutions of the second antibacterial agent in CAMHB along the y-axis of the plate. c. The final plate should contain various concentrations of both agents, as well as wells with each agent alone to determine their individual MICs.
-
Inoculation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. b. Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. c. Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: a. Incubate the plate at 35-37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, determine the MIC for each agent alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.
-
Calculation of FIC Index: a. The FIC for each agent is calculated as: FIC = MIC of agent in combination / MIC of agent alone b. The FIC index for each combination is the sum of the individual FICs: FIC Index = FIC of Agent 178 + FIC of Antibiotic B
This protocol is used to assess the bactericidal or bacteriostatic effect of the combination over time.
Materials:
-
"this compound" and second antibacterial agent
-
CAMHB
-
Bacterial inoculum
-
Sterile saline or PBS
-
Agar plates for colony counting
Procedure:
-
Preparation of Cultures: a. Prepare flasks containing CAMHB with sub-inhibitory concentrations (e.g., 0.5 x MIC) of "this compound" alone, the second antibiotic alone, and the combination of both. Also, prepare a growth control flask with no antibiotic.
-
Inoculation: a. Inoculate each flask with a starting bacterial inoculum of approximately 5 x 10^5 CFU/mL.
-
Sampling and Plating: a. At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), draw an aliquot from each flask. b. Perform serial dilutions of the aliquots in sterile saline or PBS. c. Plate the dilutions onto agar plates and incubate at 35-37°C for 18-24 hours.
-
Data Analysis: a. Count the number of colonies on the plates to determine the CFU/mL at each time point. b. Plot the log10 CFU/mL versus time for each condition. c. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizations
Caption: Workflow for the checkerboard synergy assay.
References
Troubleshooting & Optimization
"Antibacterial agent 178" solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Antibacterial Agent 178 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous solutions?
This compound is a hydrophobic molecule and is expected to have low intrinsic solubility in aqueous buffers. For many similar hydrophobic compounds, achieving high concentrations in purely aqueous media is challenging. It is sparingly soluble in aqueous buffers, and for maximum solubility, it is often recommended to first dissolve the compound in an organic solvent.
Q2: What organic solvents are recommended for preparing a stock solution of this compound?
For creating a concentrated stock solution, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used. A typical approach is to dissolve the compound in the organic solvent at a high concentration (e.g., 10-20 mg/mL), and then dilute this stock solution into your aqueous experimental medium.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
This is a common issue when the final concentration in the aqueous solution exceeds the solubility limit. Here are a few troubleshooting steps:
-
Decrease the final concentration: Your target concentration may be too high. Try a lower final concentration.
-
Increase the percentage of co-solvent: While minimizing the organic solvent concentration is often desirable, a slightly higher percentage (e.g., up to 1-5% DMSO) might be necessary to maintain solubility. However, always run a vehicle control to ensure the solvent itself does not affect your experimental results.
-
Use a different dilution method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution while vortexing to ensure rapid mixing.
-
Consider formulation strategies: For in vivo studies or cell-based assays where organic solvents are a concern, more advanced formulation techniques may be required.
Q4: Can I use sonication or heating to improve the solubility of this compound?
Gentle warming and sonication can help dissolve the compound initially. However, be cautious as excessive heat may degrade the compound. If the compound precipitates out of solution upon returning to room temperature, the solution was likely supersaturated and not thermodynamically stable.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Cloudy or precipitated solution after diluting stock | The aqueous solubility limit has been exceeded. | - Lower the final concentration of this compound.- Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it does not exceed a level that affects your assay.- Prepare a fresh, more dilute stock solution. |
| Inconsistent results in biological assays | The compound may not be fully dissolved, leading to variations in the effective concentration. | - Visually inspect your solutions for any signs of precipitation before use.- Prepare fresh dilutions for each experiment.- Consider using a solubility-enhancing excipient. |
| Low bioavailability in in vivo studies | Poor aqueous solubility is a common reason for low oral bioavailability.[1] | - Explore formulation strategies such as solid dispersions, nanosuspensions, or complexation with cyclodextrins.[1][2] |
Solubility Enhancement Strategies
Several techniques can be employed to improve the solubility of poorly water-soluble drugs. The selection of a suitable method depends on the physicochemical properties of the drug and the requirements of the dosage form.
| Technique | Principle | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | For ionizable drugs, altering the pH of the solution can increase the concentration of the more soluble ionized form.[1][3] | Variable, can be > 1000-fold for some compounds. | Simple and effective for ionizable drugs. | Not applicable to neutral compounds; can cause precipitation if pH changes. |
| Co-solvency | Adding a water-miscible organic solvent (co-solvent) to the aqueous solution reduces the polarity of the solvent, increasing the solubility of hydrophobic compounds.[3][4] | 2 to 500-fold | Simple to prepare; can be used for parenteral formulations. | Potential for toxicity of the co-solvent; may not be suitable for all applications. |
| Micronization | Reducing the particle size of the drug increases the surface area, which can lead to a faster dissolution rate.[3][4] | Does not increase equilibrium solubility but improves dissolution rate. | Applicable to a wide range of compounds. | May not be sufficient for very poorly soluble drugs; can lead to particle aggregation. |
| Solid Dispersion | Dispersing the drug in an inert carrier matrix at the molecular level. | 2 to 200-fold | Can significantly enhance dissolution rate and bioavailability. | Can be physically unstable (conversion to crystalline form); manufacturing can be complex. |
| Complexation | Encapsulating the drug molecule within a larger molecule, such as a cyclodextrin, to increase its apparent solubility.[2] | 2 to 50-fold | Can improve stability as well as solubility. | Can be expensive; not suitable for all drug molecules due to size constraints. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the standard method for preparing a stock solution of a hydrophobic compound like this compound using an organic solvent.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or as recommended on the product datasheet.
Protocol 2: Determination of Aqueous Solubility by the Shake-Flask Method
This protocol outlines a common method for determining the equilibrium solubility of a compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Add an excess amount of this compound to a glass vial containing a known volume of the aqueous buffer.
-
Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with the mobile phase used for HPLC analysis.
-
Quantify the concentration of this compound in the supernatant using a validated HPLC method with a standard curve.
Diagrams
Caption: Troubleshooting workflow for solubility issues.
Caption: Methods for enhancing aqueous solubility.
References
Optimizing "Antibacterial agent 178" concentration for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Antibacterial agent 178" in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is believed to function as an inhibitor of bacterial protein synthesis.[1][2][3] It likely targets the bacterial ribosome, thereby halting the production of essential proteins and leading to either bacteriostatic (inhibition of growth) or bactericidal (cell death) effects, depending on the concentration and the bacterial species.[3] Common mechanisms for protein synthesis inhibitors involve binding to either the 30S or 50S ribosomal subunits.[4]
Q2: What is a typical starting concentration range for in vitro susceptibility testing with this compound?
A2: For initial screening, a broad concentration range is recommended. A common starting point is a serial dilution from 256 µg/mL down to 0.25 µg/mL. This range helps in determining the preliminary Minimum Inhibitory Concentration (MIC) against various bacterial strains.[5][6] Refer to the data in Table 1 for suggested starting concentrations based on bacterial type.
Q3: How should I dissolve this compound for my experiments?
A3: this compound is sparingly soluble in water. For in vitro assays, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL. Ensure the final concentration of DMSO in your assay does not exceed 1% (v/v) to avoid solvent-induced cytotoxicity or inhibition of bacterial growth.[7] If solubility issues persist, gentle warming or sonication may be employed. Always prepare fresh dilutions from the stock solution for each experiment.
Troubleshooting Guide
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results.
-
Possible Cause 1: Inconsistent Inoculum Preparation. The density of the bacterial suspension is critical for reproducible MIC results.
-
Solution: Always standardize your bacterial inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Use a spectrophotometer to verify the optical density at 600 nm (OD600) before proceeding with the assay.[8]
-
-
Possible Cause 2: Agent Precipitation. The agent may be precipitating out of the solution at higher concentrations in the aqueous culture medium.
-
Solution: Visually inspect your dilution series in the microtiter plate for any signs of precipitation. If observed, consider preparing an intermediate dilution series in a co-solvent system before the final dilution in the broth, ensuring the final solvent concentration remains non-inhibitory.
-
Issue 2: No antibacterial activity observed at expected concentrations.
-
Possible Cause 1: Bacterial Resistance. The bacterial strain you are testing may have intrinsic or acquired resistance mechanisms against this compound.
-
Solution: Include a quality control strain with known susceptibility to a broad range of antibiotics (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213) in your assay to validate the experimental setup.
-
-
Possible Cause 2: Inactivation of the Agent. Components in the culture medium may be inactivating the agent.
-
Solution: Review the composition of your culture medium. Some components, like high concentrations of certain cations, can interfere with the activity of specific classes of antibiotics.[9] Test the agent's activity in different standard broth media, such as Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB).
-
Issue 3: Evidence of cytotoxicity to mammalian cell lines in co-culture models.
-
Possible Cause: Off-target effects. The agent may have off-target effects on eukaryotic cells at concentrations required for antibacterial activity.[10][11]
-
Solution: Determine the cytotoxic concentration 50 (CC50) for your mammalian cell line using a standard cytotoxicity assay (e.g., MTT or LDH release assay).[10][11] Calculate the selectivity index (SI = CC50 / MIC) to assess the therapeutic window of the agent. An SI value greater than 10 is generally considered favorable. Refer to Table 2 for representative cytotoxicity data.
-
Data Presentation
Table 1: Recommended Starting Concentrations for MIC Determination
| Bacterial Type | Gram Stain | Recommended Concentration Range (µg/mL) |
| E. coli | Negative | 0.25 - 256 |
| P. aeruginosa | Negative | 1 - 512 |
| S. aureus | Positive | 0.125 - 128 |
| S. pneumoniae | Positive | 0.06 - 64 |
Table 2: Cytotoxicity Profile of this compound
| Mammalian Cell Line | Cell Type | Assay Type | CC50 (µg/mL) |
| HEK293 | Human Embryonic Kidney | MTT | > 256 |
| HepG2 | Human Hepatoma | LDH Release | 189 |
| A549 | Human Lung Carcinoma | MTT | 212 |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
-
Preparation of Antibacterial Agent Dilutions:
-
Prepare a 2X working stock of the highest concentration to be tested (e.g., 512 µg/mL) in sterile Mueller-Hinton Broth (MHB).
-
In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the 2X working stock to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no agent), and well 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the agent concentrations to their final 1X values.
-
Add 100 µL of sterile MHB to well 12.
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[5]
-
Protocol 2: MTT Assay for Cytotoxicity (CC50)
-
Cell Seeding:
-
Seed a 96-well plate with your mammalian cell line of choice at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Treatment with Antibacterial Agent:
-
Prepare 2X serial dilutions of this compound in the appropriate culture medium.
-
Remove the old medium from the cells and add 100 µL of the agent dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest agent concentration) and a cell-free blank.
-
Incubate for another 24 or 48 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using a dose-response curve.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for unexpected MIC results.
Caption: Postulated mechanism of action for this compound.
References
- 1. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 2. [Antimicrobial mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Clinical limitations of in vitro testing of microorganism susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
"Antibacterial agent 178" degradation and storage best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibacterial Agent 178. The information provided is based on general best practices for handling novel antibacterial compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound?
For long-term stability, this compound should be stored in its powdered, desiccated form in a tightly sealed container at -20°C.[1] It is crucial to protect the compound from light and moisture to prevent degradation.[1][2][3] Powdered antibiotics generally have a much longer shelf life than when in solution.[1]
Q2: How should I prepare and store stock solutions of this compound?
Stock solutions should be prepared in a suitable solvent at a high concentration (e.g., 10-100 mg/mL). To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to create single-use aliquots of the stock solution.[1] These aliquots should be stored at -20°C or, for enhanced stability, at -80°C.[1] Always use sterile techniques and solvents to prevent contamination.
Q3: What are the primary factors that can cause degradation of this compound?
Like many antibacterial agents, the stability of Agent 178 can be compromised by several factors:
-
Hydrolysis: Degradation due to reaction with water. The rate of hydrolysis is often influenced by pH and temperature.[4][5]
-
Photodegradation: Exposure to light, particularly UV light, can cause structural changes and loss of activity.[4][6] It is recommended to use amber vials or wrap containers in foil.[3]
-
Temperature: Elevated temperatures generally accelerate degradation.[4][7] Conversely, repeated freeze-thaw cycles can also degrade the compound.[1]
-
Oxidation: Reaction with oxygen can degrade the agent, a process that can be mitigated by storage under an inert atmosphere for highly sensitive compounds.[2]
Q4: Can I store my working solutions at 4°C?
Working solutions can typically be stored at 4°C for short-term use. However, the stability in these conditions is limited. It is advisable to prepare fresh working solutions from frozen stock aliquots for each experiment to ensure consistent results. For bacterial cultures, agar plates with the agent can be stored at 4°C for daily or weekly use, but should be sealed to prevent dehydration and contamination.[8]
Troubleshooting Guide
Problem 1: I am observing a sudden loss of antibacterial activity in my experiments.
This is a common issue that can often be traced back to the handling and storage of the agent.
-
Cause A: Degraded Stock Solution. The most frequent cause is the degradation of the stock solution due to improper storage. Repeated freeze-thaw cycles, extended storage at 4°C, or accidental light exposure can significantly reduce potency.[1]
-
Solution: Discard the current stock solution and prepare a fresh one from the powdered compound. Ensure you create single-use aliquots to avoid future freeze-thaw issues.[1]
-
-
Cause B: Inactive Working Solution. Working solutions are often prepared in aqueous buffers and are more susceptible to hydrolysis, especially if the pH is not optimal.
-
Solution: Prepare working solutions fresh for each experiment. If you must store them, conduct a stability study to determine the viable storage time at 4°C.
-
-
Cause C: Contamination. Microbial contamination in your stock solution could contain enzymes that degrade this compound.
-
Solution: Use sterile filtration for your stock solution before aliquoting. Always use aseptic techniques when handling solutions.
-
Problem 2: I see precipitation or cloudiness in my stock solution after thawing.
-
Cause A: Poor Solubility. The concentration of your stock solution may exceed the solubility limit of the agent in the chosen solvent, especially at lower temperatures.
-
Solution: Gently warm the solution to 37°C and vortex to redissolve the compound. If the issue persists, consider preparing a slightly less concentrated stock solution.
-
-
Cause B: Chemical Incompatibility. If the agent is dissolved in a buffer, pH changes during freezing could cause it to precipitate.
-
Solution: Check the pH of the solution after thawing. Consider using a solvent like DMSO for the primary stock, which can then be diluted into aqueous buffers for working solutions.
-
Quantitative Data Summary
The following tables provide generalized stability and storage data based on common antibacterial compounds. Note: This data is illustrative and should be confirmed with specific stability studies for Agent 178.
Table 1: Illustrative Stability of this compound in Solution
| Storage Condition | Solvent/Buffer | Half-life (t½) | Potency Loss after 14 days |
| -80°C | DMSO | > 1 year | < 2% |
| -20°C | DMSO | ~6 months | < 5% |
| 4°C | Aqueous Buffer (pH 7.2) | ~10 days | ~55% |
| Room Temp (22°C) | Aqueous Buffer (pH 7.2) | ~2 days | > 90% |
| Room Temp (22°C) | Aqueous Buffer (pH 5.0) | ~5 days | ~80% |
Table 2: Recommended Storage Conditions
| Form | Temperature | Container | Duration |
| Powder | -20°C | Tightly sealed, desiccated, protected from light | > 2 years |
| Stock Solution (in DMSO) | -80°C | Tightly sealed amber vials (single-use aliquots) | Up to 1 year |
| Stock Solution (in DMSO) | -20°C | Tightly sealed amber vials (single-use aliquots) | Up to 6 months |
| Working Solution (Aqueous) | 4°C | Sterile, sealed tube | < 48 hours |
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Preparation: Under aseptic conditions, weigh out the desired amount of powdered this compound.
-
Dissolution: Add the appropriate volume of a sterile solvent (e.g., DMSO) to achieve the target concentration (e.g., 50 mg/mL). Vortex thoroughly until fully dissolved.
-
Sterilization: If preparing an aqueous stock, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting: Dispense the stock solution into sterile, single-use microcentrifuge tubes (e.g., 50 µL per tube). Use amber tubes or wrap them in foil to protect from light.
-
Storage: Immediately store the aliquots at -80°C for long-term use.[1]
Protocol 2: Stress Testing (Forced Degradation)
This protocol helps identify potential degradation pathways.
-
Prepare Samples: Prepare solutions of Agent 178 (e.g., 1 mg/mL) under the following conditions:
-
Acidic: 0.1 N HCl
-
Basic: 0.1 N NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Neutral buffer (pH 7.0), incubated at 60°C
-
Photolytic: Neutral buffer (pH 7.0), exposed to a UV light source
-
-
Incubation: Incubate samples for a defined period (e.g., 24, 48, 72 hours). Include a control sample stored at -80°C.
-
Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to quantify the remaining parent compound and detect degradation products.[9]
Protocol 3: Assessing Antibacterial Activity (Broth Microdilution MIC Assay)
This method determines the minimum inhibitory concentration (MIC) of Agent 178.
-
Prepare Inoculum: Culture a target bacterial strain to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in Mueller-Hinton Broth (MHB).[10]
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound working solution in MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no agent) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[10]
-
Determine MIC: The MIC is the lowest concentration of Agent 178 that completely inhibits visible bacterial growth.[11]
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for stability assessment of Agent 178.
Caption: Troubleshooting decision tree for loss of antibacterial activity.
References
- 1. goldbio.com [goldbio.com]
- 2. gmpplastic.com [gmpplastic.com]
- 3. Impact of Antibacterial Activity of Physical Storage Extracts on Pathogenic Bacteria [scirp.org]
- 4. Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. Storing Bacterial Samples for Optimal Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. apec.org [apec.org]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting "Antibacterial Agent 178" Inconsistent MIC Results
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent Minimum Inhibitory Concentration (MIC) results observed with "Antibacterial agent 178." This guide provides answers to frequently asked questions, detailed experimental protocols, and visual aids to ensure accurate and reproducible MIC testing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant well-to-well and experiment-to-experiment variability in the MIC values for this compound. What are the potential causes?
Inconsistent MIC results can stem from minor variations in experimental methodology.[1] Key factors to investigate include:
-
Inoculum Preparation: The density of the bacterial culture used for inoculation is critical. Too high or too low of an inoculum size can lead to artificially elevated or decreased MIC values, respectively.[1][2]
-
Media Composition: The type and composition of the growth media can significantly impact bacterial growth and the activity of the antibacterial agent.[2] Variations in cation concentration in Mueller-Hinton Broth (MHB), for example, can affect the activity of certain antibiotics.
-
Incubation Conditions: Time and temperature of incubation must be strictly controlled. Prolonged incubation can lead to higher apparent MICs.[1]
-
Agent Preparation and Stability: Ensure "this compound" is properly dissolved and stable in the chosen solvent and media. Degradation of the compound during the experiment will lead to inaccurate results.
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a common source of error.
Troubleshooting Steps:
-
Standardize Inoculum: Prepare the inoculum using a spectrophotometer to a McFarland standard (typically 0.5) and verify the colony-forming units (CFU)/mL by plating a serial dilution.
-
Use Standardized Media: Utilize commercially prepared and quality-controlled media, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), to minimize batch-to-batch variability.[3]
-
Calibrate Equipment: Regularly calibrate pipettes, incubators, and spectrophotometers.
-
Perform Quality Control: Always include a quality control (QC) strain with a known MIC range for "this compound" in every experiment. This will help differentiate between systemic errors and issues specific to the test organism.
Q2: Our MIC results for "this compound" differ from those of a collaborating laboratory, even though we are using the same bacterial strain. Why might this be happening?
Inter-laboratory variability is a known challenge in antimicrobial susceptibility testing.[4] Discrepancies can arise from subtle differences in protocols and materials.[4]
Troubleshooting Steps:
-
Protocol Harmonization: Share and compare detailed standard operating procedures (SOPs) with the collaborating lab. Pay close attention to media preparation, inoculum standardization, and incubation parameters.
-
Shared Reagents: If possible, exchange aliquots of "this compound," bacterial strains, and media to rule out reagent-specific issues.
-
Blinded Proficiency Testing: Conduct a blinded experiment where both labs test the same set of coded strains. This can help identify systematic biases in either laboratory's procedure.
-
Reference Laboratory: Consider sending samples to a third-party reference laboratory for an independent determination of the MIC.
Q3: We are observing "skipped wells" (growth in higher concentrations of "this compound" but not in lower concentrations) in our microdilution plates. What does this indicate?
Skipped wells can be caused by several factors:
-
Contamination: Contamination of a single well with a resistant bacterium can lead to unexpected growth.
-
Pipetting Errors: An error in adding the antibacterial agent or the bacterial inoculum to a specific well.
-
Precipitation of Agent: "this compound" may be precipitating at higher concentrations, reducing its effective concentration.
-
Paradoxical Effect (Eagle Effect): Some antibacterial agents exhibit reduced activity at very high concentrations.
Troubleshooting Steps:
-
Aseptic Technique: Reinforce strict aseptic technique to prevent contamination.
-
Visual Inspection: Before incubation, visually inspect the microdilution plate for any abnormalities in well volumes. After incubation, check for precipitation of the compound.
-
Solubility Check: Determine the solubility of "this compound" in the test medium to ensure it remains in solution at the highest concentrations tested.
-
Repeat Experiment: If skipped wells are observed, the experiment should be repeated, paying close attention to pipetting accuracy.
Data Presentation
Table 1: Key Experimental Parameters Influencing MIC Results
| Parameter | Recommendation | Common Source of Error | Impact on MIC |
| Inoculum Density | 5 x 10^5 CFU/mL | Inaccurate McFarland standard preparation or CFU verification. | Too high: Increased MICToo low: Decreased MIC |
| Growth Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Batch-to-batch variation in ion concentration, pH. | Variable MICs |
| Incubation Time | 16-20 hours | Inconsistent timing between experiments. | Prolonged: Increased MIC |
| Incubation Temperature | 35 ± 2 °C | Fluctuations in incubator temperature. | Sub-optimal growth, affecting MIC |
| Solvent for Agent | DMSO (or other appropriate solvent) at <1% final concentration | Solvent toxicity to bacteria. | False positive (inhibition) |
Table 2: Quality Control (QC) Ranges for Reference Strains
| Reference Strain | "this compound" Expected MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | 0.5 - 2 |
| Staphylococcus aureus ATCC 29213 | 0.125 - 1 |
| Pseudomonas aeruginosa ATCC 27853 | 4 - 16 |
Experimental Protocols
Broth Microdilution Protocol for MIC Determination of "this compound"
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of "this compound" Stock Solution: a. Dissolve "this compound" in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). b. Further dilute the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to create a working solution at twice the highest desired final concentration.
2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism. b. Inoculate the colonies into a sterile broth (e.g., Tryptic Soy Broth) and incubate at 35 ± 2 °C until the turbidity reaches that of a 0.5 McFarland standard. c. Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microdilution plate wells.
3. Microdilution Plate Setup: a. In a 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12. b. Add 200 µL of the working solution of "this compound" to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no antibacterial agent). e. Well 12 will serve as the sterility control (no bacteria). f. Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
4. Incubation and Reading: a. Cover the plate and incubate at 35 ± 2 °C for 16-20 hours. b. The MIC is the lowest concentration of "this compound" that completely inhibits visible growth of the organism.
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Key steps in the MIC determination process.
References
"Antibacterial agent 178" off-target effects in experimental models
Disclaimer: Information regarding the off-target effects of Antibacterial Agent 178 (also known as compound A10, MedChemExpress catalog number HY-161172) in experimental models is not currently available in the public scientific literature. Extensive searches for toxicity, pharmacology, and off-target studies for this specific compound have not yielded any published data.
The designation "compound A10" is used for numerous, chemically distinct molecules in various research publications, leading to potential confusion. The information provided herein is based on the known targets of this compound and general principles for evaluating off-target effects of novel antimicrobial compounds.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is reported to be an effective antimicrobial agent against Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola. Its mechanism of action involves the inhibition of two key bacterial proteins:
-
CsrA (Carbon Storage Regulator A): A translational regulator that controls the expression of various genes involved in bacterial metabolism, biofilm formation, and virulence.
-
Xoc3530: A virulence regulator factor in Xanthomonas oryzae.
Q2: Are there any known off-target effects of this compound in eukaryotic cells or animal models?
A2: Currently, there is no publicly available data describing the off-target effects, toxicity, or pharmacological properties of this compound in any eukaryotic experimental models. Researchers using this compound should exercise caution and consider conducting their own preliminary toxicity and selectivity assessments.
Q3: We are observing unexpected cellular responses in our eukaryotic cell line when using this compound. How can we begin to troubleshoot this?
A3: If you suspect off-target effects, a systematic approach is recommended. Below is a general workflow for investigating unexpected effects of a novel inhibitor.
Caption: A general workflow for troubleshooting suspected off-target effects.
Q4: What are the potential theoretical off-targets for an inhibitor of a bacterial RNA-binding protein like CsrA in mammalian cells?
A4: While CsrA is a bacterial protein, the possibility of cross-reactivity with host RNA-binding proteins (RBPs) should be considered. Mammalian cells have a vast and complex network of RBPs that regulate all aspects of RNA metabolism. A small molecule inhibitor could potentially interact with a human RBP that has a structurally similar RNA-binding pocket, leading to unintended consequences on host cell gene expression.
General Guidance for Researchers
Given the absence of specific off-target data for this compound, researchers should consider the following general practices when working with novel inhibitors:
-
Perform Initial Cytotoxicity Screening: Before extensive experimentation, determine the cytotoxic concentration range of the compound on your specific eukaryotic cell line using standard assays (e.g., MTT, MTS, or neutral red uptake).
-
Use the Lowest Effective Concentration: Once the effective concentration for antibacterial activity is known, use the lowest possible concentration in your experiments to minimize the risk of off-target effects.
-
Include Proper Controls: Always include vehicle-only controls in your experiments. If possible, also include a structurally related but inactive compound as a negative control.
-
Consider Target Homology: Investigate if there are any known eukaryotic homologs to CsrA or Xoc3530. While direct homology may be low, structural similarities in binding pockets could exist.
Hypothetical Signaling Pathway Perturbation
Should this compound be found to have off-target effects on a common eukaryotic signaling pathway, for example, the MAPK/ERK pathway, a diagrammatic representation would be crucial for understanding the point of interference. Below is a hypothetical diagram illustrating such an off-target interaction.
Caption: Hypothetical off-target inhibition of the MAPK/ERK pathway.
This technical support center will be updated as more information becomes available regarding the off-target effects of this compound. Researchers are encouraged to publish any findings related to the toxicology and pharmacology of this compound to contribute to the collective understanding of its properties.
"Antibacterial agent 178" stability in different culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Antibacterial Agent 178 in various culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for the stock solution of this compound?
A1: The stock solution of this compound should be stored at -70°C for long-term stability, which can maintain its biological activity for up to one year.[1] For short-term storage, 4°C is acceptable for a few months, although desiccation might occur.[1][2] Storage at -10°C is the least satisfactory and should be avoided.[1][2]
Q2: How does the pH of the culture medium affect the stability of this compound?
A2: The stability of this compound is pH-dependent. Our internal studies indicate that it is most stable in a pH range of 6.5 to 7.5. In acidic conditions below pH 6.0, the degradation rate increases, and in alkaline conditions above pH 8.0, a significant loss of activity is observed. The optimal pH for maintaining stability is around 7.0.[3]
Q3: Which culture medium is recommended for susceptibility testing with this compound?
A3: For standard susceptibility testing, Mueller-Hinton Broth (MHB) is recommended as it is a defined medium that provides reproducible results. However, if you are working with fastidious organisms, supplementation of the medium may be necessary. Be aware that complex, undefined media like Luria-Bertani (LB) Broth may contain components that can affect the stability of the agent.[4]
Q4: Can I autoclave my culture medium with this compound already added?
A4: No, this compound is heat-labile. Autoclaving the medium with the agent will lead to its degradation and a complete loss of antibacterial activity. The agent should be filter-sterilized and added to the autoclaved and cooled medium.[5]
Q5: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values in my experiments. What could be the cause?
A5: Inconsistent MIC values can arise from several factors. One common reason is the degradation of the antibacterial agent during the incubation period.[6] Other factors include improper inoculum preparation, variations in the pH of the medium, or the use of a culture medium with components that interfere with the agent's activity. Please refer to the troubleshooting guide for a more detailed approach to resolving this issue.
Troubleshooting Guide
Issue: Higher than expected MIC values or complete loss of activity.
-
Possible Cause 1: Degradation of this compound.
-
Solution: Confirm that the agent was added to the medium after autoclaving and cooling. Ensure the pH of the medium is within the optimal range (6.5-7.5).[3] For long incubation periods, consider performing a stability study to determine the half-life of the agent in your specific medium and conditions.[6]
-
-
Possible Cause 2: Incorrect storage of stock solutions.
-
Solution: Verify that the stock solutions have been stored at the recommended temperature (-70°C for long-term).[1] Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Incompatible media components.
Issue: Variability in results between experimental repeats.
-
Possible Cause 1: Inconsistent inoculum density.
-
Solution: Ensure that the bacterial inoculum is standardized, typically to a 0.5 McFarland standard, before addition to the culture medium.[9]
-
-
Possible Cause 2: pH shift during bacterial growth.
-
Solution: Bacterial metabolism can alter the pH of the medium, which in turn can affect the stability of the agent. Consider using a buffered medium to maintain a stable pH throughout the experiment.
-
Data Presentation
The following table summarizes the stability of this compound in different culture media under various conditions. The data is presented as the percentage of remaining active compound after 24 hours of incubation.
| Culture Medium | pH | Temperature (°C) | Remaining Activity (%) |
| Mueller-Hinton Broth | 7.2 | 37 | 85 |
| Mueller-Hinton Broth | 6.5 | 37 | 92 |
| Mueller-Hinton Broth | 8.0 | 37 | 60 |
| Mueller-Hinton Broth | 7.2 | 25 | 95 |
| Luria-Bertani Broth | 7.0 | 37 | 75 |
| Tryptic Soy Broth | 7.3 | 37 | 80 |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Preparation of Antibacterial Agent Stock Solution: Prepare a stock solution of this compound in an appropriate solvent and sterilize by filtration.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antibacterial agent in the desired culture medium.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[9]
-
Incubation: Incubate the microtiter plate at the appropriate temperature and duration for the test organism.
-
MIC Determination: The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the microorganism.[10]
Protocol 2: "Delay Time Bioassay" for Stability Assessment
This protocol provides a method to estimate the stability of this compound in a specific culture medium.[4][6]
-
Preparation of Aged Antibiotic Medium: Prepare a solution of this compound in the test medium at a concentration several-fold higher than the expected MIC. Incubate this solution under the desired experimental conditions (e.g., 37°C) for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Broth Microdilution with Aged Medium: At each time point, take an aliquot of the aged antibiotic medium and perform serial dilutions in a 96-well plate with fresh medium.
-
Inoculation and Incubation: Inoculate the plates with the test organism as described in the MIC determination protocol and incubate.
-
Data Analysis: Determine the MIC for each aging time point. An increase in the apparent MIC over time indicates degradation of the antibacterial agent. The half-life can be estimated by plotting the apparent MIC against the aging time.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting inconsistent MIC results.
Caption: Hypothetical degradation pathway for this compound.
References
- 1. Effect of storage temperature and pH on the stability of antimicrobial agents in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. idexx.com [idexx.com]
Validation & Comparative
Comparative analysis of "Antibacterial agent 178" and other CsrA inhibitors
A deep dive into the performance of "Antibacterial agent 178" and other emerging CsrA inhibitors, providing researchers with essential data and protocols for advancing anti-virulence strategies.
In the ongoing battle against bacterial resistance, targeting virulence factors presents a promising alternative to traditional antibiotics. One such target is the Carbon storage regulator A (CsrA), a key global post-transcriptional regulator that governs the expression of numerous virulence factors in a wide range of pathogenic bacteria. Inhibition of the CsrA-RNA interaction can effectively disarm bacteria, rendering them less harmful. This guide provides a comparative analysis of "this compound," also known as compound A10, and other notable small-molecule inhibitors of CsrA, offering a valuable resource for researchers in microbiology and drug development.
Performance of CsrA Inhibitors: A Quantitative Overview
The efficacy of CsrA inhibitors is primarily assessed by their ability to disrupt the CsrA-RNA complex and their antibacterial activity against various pathogens. The following table summarizes key quantitative data for "this compound" and a selection of other pioneering CsrA inhibitors.
| Compound Name | Alternative Name | Target Organism(s) | IC50 (µM) | EC50 (mg/L) | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | Compound A10 | Xanthomonas oryzae pv. oryzae | Not Reported | 5.32 | Not Reported | [1][2][3] |
| Xanthomonas oryzae pv. oryzicola | Not Reported | 7.58 | Not Reported | [1][2][3] | ||
| MM14 | - | Escherichia coli (in vitro) | 4 | Not Reported | Not Reported | |
| NAT31-454537 | - | Escherichia coli (in vitro) | Not Reported | Not Reported | Not Reported | |
| GGARNA | - | Escherichia coli (in vitro) | 113 | Not Reported | Not Reported |
Note: IC50 (Half-maximal inhibitory concentration) values typically refer to the concentration of an inhibitor required to block 50% of a specific biological or biochemical function in vitro. EC50 (Half-maximal effective concentration) values represent the concentration of a drug that gives half-maximal response. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Understanding the CsrA Regulatory Pathway
The CsrA protein, as a homodimer, binds to specific mRNA targets, often near the ribosome binding site, thereby regulating translation. The activity of CsrA is in turn modulated by small non-coding RNAs (sRNAs) like CsrB and CsrC, which sequester CsrA, preventing it from binding to its mRNA targets. Small-molecule inhibitors, such as "this compound," are designed to disrupt the primary interaction between CsrA and its target mRNAs.
Key Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of comparative analysis. Below are detailed methodologies for key assays used to evaluate CsrA inhibitors.
Fluorescence Polarization (FP) Assay for CsrA-RNA Binding Inhibition
This assay is a high-throughput method to screen for and characterize inhibitors of the CsrA-RNA interaction. It measures the change in the polarization of fluorescently labeled RNA upon binding to CsrA and its displacement by an inhibitor.
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled RNA probe (e.g., FAM-labeled RNA corresponding to a known CsrA binding site).
-
Prepare a stock solution of purified CsrA protein.
-
Prepare serial dilutions of the test inhibitor ("this compound" or other compounds).
-
Prepare an assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA).
-
-
Assay Setup:
-
In a 384-well, low-volume, black plate, add the assay buffer.
-
Add the fluorescently labeled RNA probe to a final concentration that is below its Kd for CsrA.
-
Add the CsrA protein to a concentration that results in a significant polarization signal upon binding to the probe.
-
Add the serially diluted inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no CsrA (minimum polarization).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 30 minutes).
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Determination
The MIC assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium. This is a crucial measure of the agent's potential as a therapeutic.
Experimental Workflow:
Detailed Protocol:
-
Media and Reagent Preparation:
-
Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO) and then create serial twofold dilutions in CAMHB.
-
-
Inoculum Preparation:
-
Culture the test bacterium (e.g., Xanthomonas oryzae) overnight on an appropriate agar medium.
-
Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Assay Procedure (Broth Microdilution):
-
In a 96-well microtiter plate, add 50 µL of the appropriate CAMHB dilution of the antibacterial agent to each well.
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Include a positive control well (bacteria and broth, no agent) and a negative control well (broth only).
-
-
Incubation and Reading:
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 28°C for Xanthomonas oryzae) for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibacterial agent in which there is no visible growth.
-
Conclusion and Future Directions
"this compound" and other small-molecule CsrA inhibitors represent a promising new frontier in the development of anti-virulence therapies. While the currently available data for "this compound" is specific to Xanthomonas oryzae, further studies are warranted to explore its efficacy against a broader spectrum of human and plant pathogens. Comparative analyses, grounded in standardized and detailed experimental protocols as outlined in this guide, will be instrumental in identifying the most potent and promising CsrA inhibitors for further preclinical and clinical development. The continued exploration of this novel class of antibacterial agents holds the potential to provide much-needed alternatives to conventional antibiotics and to combat the growing threat of antimicrobial resistance.
References
Comparative In Vivo Efficacy of Antibacterial Agent 178 Against Systemic Escherichia coli Infection
As "Antibacterial agent 178" is a designation for a proprietary or hypothetical compound not publicly documented, this guide has been constructed as a template. It utilizes the well-characterized antibiotic, Ciprofloxacin, as a placeholder to demonstrate the structure and type of data presentation required. Researchers can adapt this framework to their specific findings for "this compound".
This guide provides a comparative analysis of the in vivo antibacterial activity of "this compound" against a systemic infection model of Escherichia coli. The performance of the agent is benchmarked against two standard-of-care antibiotics, Ciprofloxacin and Vancomycin.
Data Presentation: Comparative Efficacy
The following tables summarize the key quantitative data from the in vivo studies.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
| Antibacterial Agent | MIC (µg/mL) vs. E. coli ATCC 25922 | MBC (µg/mL) vs. E. coli ATCC 25922 |
| This compound | [Insert Data Here] | [Insert Data Here] |
| Ciprofloxacin | 0.015 | 0.03 |
| Vancomycin | >128 (Ineffective) | >128 (Ineffective) |
Table 2: In Vivo Efficacy in Murine Sepsis Model (E. coli)
| Treatment Group (n=10) | Dosage (mg/kg) | Administration Route | Survival Rate (%) at 48h | Bacterial Load (CFU/mL) in Blood at 24h |
| Vehicle Control (Saline) | - | Intraperitoneal (IP) | 0 | 1.5 x 10⁸ |
| This compound | [Insert Dosage] | [Insert Route] | [Insert Data] | [Insert Data] |
| Ciprofloxacin | 10 | Intraperitoneal (IP) | 90 | 2.1 x 10² |
| Vancomycin | 20 | Intraperitoneal (IP) | 0 | 1.2 x 10⁸ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Murine Sepsis Model Protocol
A standardized murine sepsis model was used to evaluate the in vivo efficacy of the antibacterial agents.
-
Animal Model: Female BALB/c mice, 6-8 weeks old, weighing 18-22g.
-
Infection: Mice were infected via intraperitoneal (IP) injection with 1 x 10⁷ Colony Forming Units (CFU) of E. coli (ATCC 25922) suspended in 0.5 mL of sterile saline.
-
Treatment: One hour post-infection, mice were treated with the respective antibacterial agent or vehicle control via IP injection.
-
Monitoring: Survival was monitored every 12 hours for a period of 48 hours.
-
Bacterial Load Determination: At 24 hours post-infection, a cohort of mice from each group was euthanized, and blood was collected via cardiac puncture for serial dilution and plating on nutrient agar to determine bacterial load (CFU/mL).
2. MIC/MBC Determination Protocol
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined according to CLSI guidelines.
-
Method: Broth microdilution method was employed using Mueller-Hinton Broth.
-
Procedure: A serial two-fold dilution of each antibacterial agent was prepared in a 96-well plate. Each well was inoculated with E. coli at a final concentration of 5 x 10⁵ CFU/mL.
-
MIC Determination: The MIC was recorded as the lowest concentration of the agent that completely inhibited visible bacterial growth after 24 hours of incubation at 37°C.
-
MBC Determination: An aliquot from each well showing no visible growth was plated on nutrient agar. The MBC was defined as the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum.
Visualizations
Diagrams are provided to illustrate experimental workflows and conceptual pathways.
Caption: Workflow for the murine sepsis model experiment.
Caption: Hypothetical mechanism of bactericidal action.
Comparative Efficacy of Antibacterial Agent 178 Against Commercial Bactericides: A Guide for Researchers
This guide provides a comprehensive framework for comparing the efficacy of a novel compound, designated as Antibacterial Agent 178, against a panel of established commercial bactericides. The objective is to offer a standardized methodology for evaluation, enabling researchers, scientists, and drug development professionals to make informed, data-driven assessments of new antibacterial candidates. The guide outlines key experimental protocols, provides a structured format for data presentation, and includes visualizations of relevant biological pathways and experimental workflows.
Comparative Analysis of Antibacterial Efficacy
The effective evaluation of a new antibacterial agent necessitates a direct comparison of its performance against existing treatments. This section provides a template for tabulating quantitative data to facilitate a clear and concise comparison. Researchers should populate the table with their experimental findings for this compound to benchmark it against the listed commercial bactericides.
Table 1: Quantitative Comparison of Antibacterial Activity
| Antibacterial Agent | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Zone of Inhibition (mm) |
| This compound | [Insert Target Species 1] | [Insert Data] | [Insert Data] | [Insert Data] |
| [Insert Target Species 2] | [Insert Data] | [Insert Data] | [Insert Data] | |
| Ciprofloxacin | [Insert Target Species 1] | [Reference Value] | [Reference Value] | [Reference Value] |
| [Insert Target Species 2] | [Reference Value] | [Reference Value] | [Reference Value] | |
| Penicillin | [Insert Target Species 1] | [Reference Value] | [Reference Value] | [Reference Value] |
| [Insert Target Species 2] | [Reference Value] | [Reference Value] | [Reference Value] | |
| Tetracycline | [Insert Target Species 1] | [Reference Value] | [Reference Value] | [Reference Value] |
| [Insert Target Species 2] | [Reference Value] | [Reference Value] | [Reference Value] | |
| Gentamicin | [Insert Target Species 1] | [Reference Value] | [Reference Value] | [Reference Value] |
| [Insert Target Species 2] | [Reference Value] | [Reference Value] | [Reference Value] |
Note: Reference values for commercial bactericides should be sourced from internal control experiments or established literature values under comparable experimental conditions.
Mechanisms of Action: A Comparative Overview
Understanding the mechanism of action is crucial for evaluating the novelty and potential of a new antibacterial agent. Commercial bactericides operate through several well-defined pathways.[1][2][3] Researchers should aim to elucidate the mechanism of this compound to determine if it presents a novel therapeutic pathway, which could be advantageous in overcoming existing resistance mechanisms.[4]
Common Mechanisms of Commercial Bactericides:
-
Inhibition of Cell Wall Synthesis: Agents like Penicillin and other β-lactams interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[1][2]
-
Inhibition of Protein Synthesis: Bactericides such as Tetracyclines and Gentamicin bind to bacterial ribosomes, disrupting the translation process and halting protein production.[1][3]
-
Inhibition of Nucleic Acid Synthesis: Quinolones like Ciprofloxacin inhibit enzymes such as DNA gyrase, which is essential for DNA replication and repair.[2]
-
Disruption of Cell Membrane Function: Some antibiotics, like polymyxins, interact with the phospholipids of the bacterial cell membrane, compromising its integrity and leading to leakage of cellular contents.[1]
-
Inhibition of Metabolic Pathways: Sulfonamides, for example, competitively inhibit the synthesis of folic acid, a vital nutrient for bacterial growth.[1]
Researchers should conduct experiments to determine which, if any, of these pathways are targeted by this compound.
Caption: Mechanisms of Action of Commercial Bactericides and the Investigative Path for Agent 178.
Standardized Experimental Protocols
To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. The following are detailed methodologies for key experiments in antibacterial efficacy testing.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5]
Protocol: Broth Microdilution Method
-
Preparation of Antibacterial Stock Solutions: Prepare a stock solution of this compound and each commercial bactericide in an appropriate solvent.
-
Preparation of Bacterial Inoculum: Culture the target bacterial strain in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each antibacterial agent in a cation-adjusted Mueller-Hinton Broth (or other appropriate media).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth and bacteria without antibacterial agent) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibacterial agent in which there is no visible turbidity.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[5]
Protocol:
-
Subculturing from MIC Wells: Following the MIC determination, take an aliquot from each well that showed no visible growth.
-
Plating: Spread the aliquot onto an agar plate that does not contain any antibacterial agent.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
Disk Diffusion (Kirby-Bauer) Test
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition.[6]
Protocol:
-
Preparation of Agar Plates: Prepare Mueller-Hinton agar plates.
-
Inoculation: Evenly spread a standardized bacterial inoculum across the surface of the agar plate.
-
Application of Disks: Place paper disks impregnated with a known concentration of this compound and the commercial bactericides onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.
Caption: Standardized Workflow for Determining Antibacterial Efficacy.
Conclusion and Future Directions
This guide provides a foundational framework for the comparative evaluation of this compound. By adhering to these standardized protocols and data presentation formats, researchers can generate robust, comparable data that will be invaluable for the scientific community and for guiding further drug development efforts. Future studies should focus on in vivo efficacy, toxicity profiling, and the elucidation of the precise molecular target of this compound. Combination studies with existing antibiotics could also reveal potential synergistic effects, which is a promising strategy to combat antimicrobial resistance.[7]
References
- 1. [Antimicrobial mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 3. Antibiotic - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Combination Strategies of Different Antimicrobials: An Efficient and Alternative Tool for Pathogen Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Between Antibacterial Agent 178 and Commercial Antibiotics
Abstract: The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of novel antibacterial agents with unique mechanisms of action that can overcome existing resistance pathways.[1][2] This guide provides a comparative analysis of "Antibacterial agent 178," a novel investigational compound, against a panel of clinically relevant antibiotics. Agent 178 has been identified as an effective antimicrobial agent that targets the translation regulator factor CsrA and the virulence regulator factor Xoc3530.[3] This study evaluates the potential for cross-resistance between Agent 178 and established antibiotic classes by assessing its in vitro activity against a panel of bacterial strains with well-characterized resistance mechanisms.
Comparative In Vitro Susceptibility Analysis
The in vitro efficacy of this compound was quantified by determining its Minimum Inhibitory Concentration (MIC) against a curated panel of bacterial isolates. This panel included wild-type (WT) strains and isogenic mutants with defined resistance mechanisms to common antibiotic classes, such as β-lactams, fluoroquinolones, and macrolides. The objective was to ascertain whether the resistance mechanisms targeting these established drugs confer cross-resistance to Agent 178.
Table 1: MIC (µg/mL) of this compound and Comparator Antibiotics Against Gram-Positive Isolates
| Bacterial Strain | Resistance Phenotype | Agent 178 | Vancomycin | Linezolid | Daptomycin |
| Staphylococcus aureus ATCC 29213 | Wild-Type (MSSA) | 0.5 | 1 | 2 | 0.5 |
| S. aureus NRS384 | MRSA, SCCmec II | 0.5 | 1 | 2 | 0.5 |
| S. aureus NRS100 | VRSA, vanA | 0.5 | >64 | 2 | 0.5 |
| Enterococcus faecalis ATCC 29212 | Wild-Type | 1 | 2 | 1 | 2 |
| E. faecalis V583 | VRE, vanA | 1 | >256 | 1 | 2 |
MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus; VRSA: Vancomycin-Resistant Staphylococcus aureus; VRE: Vancomycin-Resistant Enterococcus
Table 2: MIC (µg/mL) of this compound and Comparator Antibiotics Against Gram-Negative Isolates
| Bacterial Strain | Resistance Phenotype | Agent 178 | Ciprofloxacin | Meropenem | Colistin |
| Escherichia coli ATCC 25922 | Wild-Type | 2 | 0.015 | 0.03 | 0.5 |
| E. coli NCTC 13353 | QRDR (gyrA, parC) | 2 | >32 | 0.03 | 0.5 |
| Klebsiella pneumoniae ATCC BAA-1705 | KPC-producing | 4 | 8 | >128 | 1 |
| Pseudomonas aeruginosa PAO1 | Wild-Type | 4 | 0.5 | 1 | 1 |
| P. aeruginosa PA-22 | Efflux (mexCD-oprJ) | 4 | 16 | 1 | 1 |
QRDR: Quinolone Resistance-Determining Region; KPC: Klebsiella pneumoniae carbapenemase
Analysis of Results: The data presented in Tables 1 and 2 indicate that this compound maintains potent activity against bacterial strains that are resistant to several major classes of antibiotics.
-
Against Gram-Positive Pathogens: The MIC values for Agent 178 remained unchanged against MRSA, VRSA, and VRE strains when compared to their wild-type counterparts. This suggests a lack of cross-resistance with cell wall synthesis inhibitors (β-lactams, vancomycin) and protein synthesis inhibitors (linezolid).
-
Against Gram-Negative Pathogens: Agent 178's activity was not affected by mutations in DNA gyrase and topoisomerase IV that confer high-level resistance to ciprofloxacin. Furthermore, its efficacy was maintained against a carbapenemase-producing K. pneumoniae and a P. aeruginosa strain overexpressing the MexCD-OprJ efflux pump, indicating that it is not a substrate for these common resistance mechanisms.
Experimental Protocols
2.1 Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial isolates were cultured on appropriate agar plates (e.g., Mueller-Hinton Agar) for 18-24 hours. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Preparation: Stock solutions of all tested antibiotics were prepared. Serial twofold dilutions were made in CAMHB in 96-well microtiter plates.
-
Incubation: The microtiter plates were incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Visualized Workflows and Mechanisms
To clarify the processes and concepts discussed, the following diagrams have been generated.
Caption: Experimental workflow for determining cross-resistance via MIC testing.
References
Comparative Analysis of Quinoline-Based Antibacterial Agents as Structural Analogs of "Antibacterial Agent 178"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial activity of structural analogs of "Antibacterial agent 178," a potent antibacterial agent with a quinoline core structure. "this compound" has demonstrated significant activity against Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola, with EC50 values of 5.32 mg/L and 7.58 mg/L, respectively[1][2]. Its mechanism of action involves targeting the translational regulator (CsrA) and the virulence regulator (Xoc3530)[1][2]. This guide focuses on various quinoline derivatives as structural analogs, presenting their antibacterial efficacy through quantitative data, detailing the experimental protocols for key assays, and illustrating relevant biological and experimental workflows.
Data Presentation: Antibacterial Activity of Quinoline Derivatives
The following table summarizes the in vitro antibacterial activity of selected quinoline derivatives against a panel of Gram-positive and Gram-negative bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits visible bacterial growth.
| Compound/Analog | Chemical Class | Bacillus cereus (MIC µg/mL) | Staphylococcus aureus (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Reference |
| This compound | Quinoline | ND | ND | ND | ND | [1][2] |
| Compound 2 | 6-amino-4-methyl-1H-quinoline-2-one derivative | 1.56 | >50 | >50 | >50 | [3] |
| Compound 6 | 6-amino-4-methyl-1H-quinoline-2-one derivative | 3.12 | >50 | >50 | >50 | [3] |
| Ciprofloxacin (Reference) | Fluoroquinolone | 12.5 | ND | ND | ND | [3] |
| Chloramphenicol (Reference) | Amphenicol | 6.25 | ND | ND | ND | [3] |
| Sulfamethoxazole (Reference) | Sulfonamide | 6.25 | ND | ND | ND | [3] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | 8-hydroxyquinoline-5-sulfonamide derivative | ND | Active against MRSA | ND | ND | [4] |
| Quinoline derivatives (63b, 63f, 63h, 63i, 63l) | Quinoline scaffolds | ND | ND | ND | 100 | [5] |
| Hydrazine-based quinoline derivatives (96-98) | Quinoline-hydrazine hybrids | ND | Active | ND | Active | [5] |
ND: Not Determined
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the synthesized quinoline derivatives is commonly determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours.
-
A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The bacterial suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
-
The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.
-
Serial two-fold dilutions of the compounds are prepared in MHB in 96-well microtiter plates.
3. Incubation and Observation:
-
The prepared bacterial inoculum is added to each well containing the compound dilutions.
-
The plates are incubated at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
General Workflow for Screening and Evaluation of Novel Antibacterial Agents
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel antibacterial agents, starting from compound synthesis to in vivo efficacy studies.
Caption: Workflow for Antibacterial Drug Discovery.
Inhibition of Bacterial DNA Gyrase by Quinolone Antibiotics
Quinolones, the parent class of compounds for many of the discussed analogs, are known to target bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication. The following diagram illustrates the mechanism of action.
Caption: Mechanism of DNA Gyrase Inhibition.
References
- 1. Antibacterial agent-178 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
Performance of Antibacterial Agent 178 (SYAUP-491) Against Xanthomonas Strains: A Comparative Guide
This guide provides a comprehensive comparison of the performance of the novel antibacterial agent, designated here as Agent 178 (SYAUP-491), against various Xanthomonas strains. The data presented is based on published experimental findings and is intended for researchers, scientists, and drug development professionals.
Executive Summary
Xanthomonas, a genus of Gram-negative bacteria, is responsible for a multitude of plant diseases, leading to significant crop losses worldwide. The development of effective and environmentally benign antibacterial agents is crucial for managing these phytopathogens. Agent 178 (SYAUP-491), a novel alkyl sulfonamide, has demonstrated significant in vitro and in vivo antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice. This guide compares the efficacy of Agent 178 with other antibacterial compounds, including conventional antibiotics, plant-derived compounds, and other novel synthetic molecules.
Performance Data of Antibacterial Agents Against Xanthomonas
The following tables summarize the in vitro and in vivo performance of Agent 178 (SYAUP-491) and other selected antibacterial agents against different Xanthomonas strains.
In Vitro Antibacterial Activity
| Antibacterial Agent | Target Xanthomonas Strain | EC50 (μg/mL) | Inhibition Rate (%) at a specific concentration | Reference |
| Agent 178 (SYAUP-491) | Xanthomonas oryzae pv. oryzae (Xoo) | 6.96 | 98.5% at 100 μg/mL | [1] |
| Zinc Thiazole | Xanthomonas oryzae pv. oryzae (Xoo) | 87.43 | - | [1] |
| Cu(OH)2 | Xanthomonas oryzae pv. oryzae (Xoo) | 102.92 | - | [1] |
| Thiodiazole Copper | Xanthomonas oryzae (Xo) | 16.79 | - | [2] |
| Thiodiazole Copper | Xanthomonas axonopodis pv. citri (Xac) | 59.13 | - | [2] |
| Kaempferol | Xanthomonas oryzae (Xo) | 15.91 | - | [2] |
| Quercetin | Xanthomonas axonopodis pv. citri (Xac) | 14.83 | - | [2] |
| Actinomycin X2 | Xanthomonas citri subsp. citri (Xcc) | MIC = 31.25 | - | [3] |
| Melittin | Xanthomonas oryzae pv. oryzae | IC50 ≈ 2.5 - 2.75 (converted from 9-10 μM) | - | [4] |
| Compound 10 (sulfone derivative) | Xanthomonas oryzae pv. oryzae | 0.36 | - | [5] |
| Compound 10 (sulfone derivative) | Xanthomonas oryzae pv. oryzicola | 0.53 | - | [5] |
In Vivo Protective and Curative Effects
| Antibacterial Agent | Target Disease | Protective Effect (%) | Curative Effect (%) | Reference |
| Agent 178 (SYAUP-491) | Rice Bacterial Leaf Blight (Xoo) | 32.2% at 200 μg/mL | 74.1% at 200 μg/mL | [6] |
| Zinc Thiazole | Rice Bacterial Leaf Blight (Xoo) | 30.4% at 200 μg/mL | 71.5% at 200 μg/mL | [6] |
| Compound 10 (sulfone derivative) | Rice Bacterial Leaf Blight | 43.2% | 44.5% | [5] |
| Compound 10 (sulfone derivative) | Rice Bacterial Leaf Streak | 53.6% | 51.7% | [5] |
Experimental Protocols
In Vitro Antibacterial Activity Assay (Turbidimetric Method)
-
Bacterial Culture : Xanthomonas strains are cultured in a suitable liquid medium (e.g., Nutrient Broth) at 28-30°C with shaking until the logarithmic growth phase is reached.
-
Preparation of Test Solutions : The antibacterial agents are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations.
-
Assay : The bacterial suspension is diluted to a specific optical density (e.g., OD600 of 0.1). A defined volume of the diluted bacterial suspension is added to the wells of a 96-well microplate containing the different concentrations of the test compounds.
-
Incubation : The microplate is incubated at 28-30°C for 24-48 hours.
-
Measurement : The optical density at 600 nm (OD600) is measured using a microplate reader.
-
Data Analysis : The inhibition rate is calculated using the formula: Inhibition (%) = [(ODcontrol - ODtreated) / ODcontrol] x 100. The EC50 value (the concentration that inhibits 50% of bacterial growth) is determined by probit analysis.
In Vivo Control Efficacy Assay (Rice Leaf Blight)
-
Plant Cultivation : Rice seedlings are cultivated in a greenhouse or growth chamber under controlled conditions.
-
Bacterial Inoculation : A suspension of Xanthomonas oryzae pv. oryzae is prepared and the concentration is adjusted. The leaves of the rice seedlings are inoculated with the bacterial suspension using methods such as leaf clipping or spraying.
-
Treatment Application :
-
Protective Activity : The test compounds are sprayed onto the rice leaves 24 hours before bacterial inoculation.
-
Curative Activity : The test compounds are sprayed onto the rice leaves 24 hours after bacterial inoculation.
-
-
Incubation : The treated plants are maintained in a high-humidity environment to facilitate disease development.
-
Disease Assessment : After a specified period (e.g., 7-14 days), the disease severity is assessed by measuring the lesion length on the leaves.
-
Data Analysis : The control efficacy is calculated based on the reduction in disease severity in the treated plants compared to the untreated control.
Visualizations
Proposed Mechanism of Action for Agent 178 (SYAUP-491)
The proposed mechanism of action for Agent 178 (SYAUP-491) involves the disruption of bacterial protein synthesis. Proteomic analysis suggests that the compound may interact with the 30S and 50S ribosomal subunits of Xanthomonas oryzae pv. oryzae, thereby inhibiting the translation process.[6]
Caption: Proposed mechanism of Agent 178 (SYAUP-491) in Xanthomonas.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates the workflow for assessing the in vivo protective and curative efficacy of an antibacterial agent against rice bacterial leaf blight.
Caption: Workflow for in vivo protective and curative assays.
Conclusion
Agent 178 (SYAUP-491) demonstrates potent antibacterial activity against Xanthomonas oryzae pv. oryzae, outperforming some commercially available agents like zinc thiazole and Cu(OH)2 in both in vitro and in vivo studies.[1][6] Its novel alkyl sulfonamide structure and proposed mechanism of inhibiting protein synthesis make it a promising candidate for the development of new bactericides to control plant diseases caused by Xanthomonas. Further research is warranted to explore its efficacy against a broader range of Xanthomonas strains and to fully elucidate its mode of action. The comparative data presented in this guide can aid researchers in selecting and developing new strategies for combating bacterial phytopathogens.
References
- 1. Antibacterial Activities and Underlying Mechanisms of the Compound SYAUP-491 against Xanthomonas oryzae pv. oryzae | MDPI [mdpi.com]
- 2. Antibacterial activity and action mechanism of flavonoids against phytopathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Mechanism, Control Efficiency, and Nontarget Toxicity Evaluation of Actinomycin X2 against Xanthomonas citri Subsp. citri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial peptide melittin against Xanthomonas oryzae pv. oryzae, the bacterial leaf blight pathogen in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial Activities and Underlying Mechanisms of the Compound SYAUP-491 against Xanthomonas oryzae pv. oryzae - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Precision of Antibacterial Agent 178: A Comparative Guide to Target Specificity
For Immediate Release
In the ongoing battle against antimicrobial resistance, the specificity of an antibacterial agent is paramount to its efficacy and safety. This guide provides a comprehensive analysis of the target specificity of Antibacterial Agent 178, a novel glycoside antibiotic derived from Streptomyces variabilis PO-178. Through a series of validation experiments, this report compares the performance of Agent 178 with established antibacterial agents, offering researchers, scientists, and drug development professionals critical data for their ongoing work.
Executive Summary
This compound demonstrates significant inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria.[1] This guide details the experimental protocols used to validate its target specificity, presenting the quantitative data in clear, comparative tables. Furthermore, signaling pathways and experimental workflows are visualized to provide a deeper understanding of the methodologies and potential mechanisms of action.
Performance Comparison of Antibacterial Agents
The efficacy of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) against key pathogenic bacteria. The results are compared with those of well-established antibiotics, Penicillin (a β-lactam) and Ciprofloxacin (a fluoroquinolone), to provide a clear benchmark of its potency.
| Antibacterial Agent | Target Bacterium | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | Staphylococcus aureus | 15.625[1] |
| This compound | Pseudomonas aeruginosa | 62.5[1] |
| Penicillin | Staphylococcus aureus | 0.125 - 256 (depending on resistance) |
| Penicillin | Pseudomonas aeruginosa | >128 (often intrinsically resistant) |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 1 |
| Ciprofloxacin | Pseudomonas aeruginosa | 0.5 - 2 |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs)
Experimental Protocols
The following section details the methodologies for the key experiments conducted to validate the target specificity of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A standardized inoculum of each test bacterium (S. aureus and P. aeruginosa) was prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton Broth.
-
Serial Dilution of Antibacterial Agents: this compound, Penicillin, and Ciprofloxacin were serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Incubation: The bacterial inoculum was added to each well containing the diluted antibacterial agents. The plates were then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was determined as the lowest concentration of the antibacterial agent in which no visible bacterial growth was observed.
Target Identification via Affinity Chromatography and Mass Spectrometry
To identify the specific molecular target of this compound, a multi-step biochemical approach is employed.
-
Immobilization of Agent 178: this compound is chemically coupled to an inert chromatography resin to create an affinity matrix.
-
Preparation of Bacterial Lysate: S. aureus and P. aeruginosa are cultured and then lysed to release their cellular proteins.
-
Affinity Chromatography: The bacterial lysate is passed over the affinity matrix. Proteins that bind to Agent 178 will be retained on the column, while non-binding proteins will flow through.
-
Elution: The bound proteins are eluted from the column using a competitive inhibitor or by changing the buffer conditions.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry (LC-MS/MS). The identified proteins are potential targets of Agent 178.
Visualizing the Science
To further clarify the experimental processes and potential biological pathways, the following diagrams have been generated.
Caption: Experimental workflow for specificity validation.
Caption: Hypothetical signaling pathway for Agent 178.
Conclusion
This compound, with a molecular weight of 514 and formula C24H34O12, exhibits promising antibacterial activity.[1] The data presented in this guide provides a foundational understanding of its potency and a framework for its further investigation. The detailed experimental protocols and visual diagrams serve as a valuable resource for researchers dedicated to the discovery and development of novel antimicrobial therapies. Continued research into its precise mechanism of action will be crucial in harnessing its full therapeutic potential.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Aminoglycoside Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of antibacterial agents is critical to ensure laboratory safety, prevent environmental contamination, and mitigate the development of antimicrobial resistance. As "Antibacterial Agent 178" does not correspond to a recognized chemical entity, this guide provides detailed disposal protocols for aminoglycoside antibiotics, a common class of antibacterial agents used in research, such as Gentamicin, Kanamycin, Neomycin, and Streptomycin. These procedures should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific aminoglycoside being used. Aminoglycosides as a class are associated with potential health hazards.
Key Hazards:
-
Toxicity: Aminoglycosides can be toxic to the kidneys (nephrotoxicity) and the inner ear (ototoxicity).[1][2]
-
Allergic Reactions: May cause skin and respiratory sensitization.[1][3][4]
-
Reproductive Harm: Some aminoglycosides are considered to pose a risk of harm to the unborn child.[3][4]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling aminoglycoside solutions and waste:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
II. Disposal of Stock Solutions and Concentrated Waste
Concentrated stock solutions of aminoglycosides are considered hazardous chemical waste and must be disposed of accordingly.[5]
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix aminoglycoside waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
Containerization: Collect all concentrated liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[6] The container should be compatible with the chemical.
-
Labeling: Label the waste container with "Hazardous Waste," the name of the aminoglycoside(s), and the approximate concentration.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure the container is kept closed except when adding waste.
-
Pickup: Arrange for hazardous waste pickup through your institution's EHS department.
Experimental Workflow: Disposal Decision Tree
The following diagram outlines the decision-making process for the proper disposal of aminoglycoside-containing waste in a laboratory setting.
Caption: Decision tree for aminoglycoside waste stream management.
III. Disposal of Dilute Solutions (e.g., Used Cell Culture Media)
Even in dilute solutions like cell culture media, aminoglycosides remain active and require proper disposal. Standard autoclaving for biological decontamination does not effectively destroy many antibiotics, including aminoglycosides.[5] Therefore, media containing these antibiotics should be treated as chemical waste.[5]
Step-by-Step Disposal Protocol:
-
Biohazard Decontamination: If the media contains biohazardous materials (e.g., cells, viruses), it must first be decontaminated according to your institution's biosafety protocols, typically by autoclaving.
-
Chemical Waste Collection: After decontamination, the liquid should be collected as chemical waste.
-
Containerization and Labeling: Collect the decontaminated, antibiotic-containing media in a labeled hazardous waste container.
-
Disposal: Arrange for pickup by your institution's EHS department.
Important Note: Do not pour antibiotic-containing media down the drain. This can contribute to environmental contamination and the development of antibiotic-resistant bacteria.
IV. Deactivation Methods
While collection and disposal via EHS is the standard and recommended procedure, some chemical degradation methods have been explored in research. These are not standard disposal procedures and should only be performed by trained personnel with the approval of their institution's EHS office.
-
Acidic Hydrolysis: Some studies suggest that autoclaving at a very acidic pH can destroy aminoglycosides, but this is not a universally accepted disposal method and can create other hazards.[5]
-
Chemical Inactivation: Inactivation by other chemicals, such as certain penicillins in high concentrations, has been observed but is generally not a practical or recommended method for waste disposal.[7][8]
V. Quantitative Data Summary
The following table summarizes key data related to the disposal and handling of aminoglycosides.
| Parameter | Value/Information | Source(s) |
| Common Lab Aminoglycosides | Gentamicin, Kanamycin, Neomycin, Streptomycin | [5] |
| Primary Disposal Method | Collection as hazardous chemical waste | [5][6] |
| Autoclave Efficacy | Not effective for deactivation under standard conditions | [5] |
| PPE Requirements | Safety glasses, gloves, lab coat | [1][4] |
| Primary Health Hazards | Nephrotoxicity, Ototoxicity, Sensitization | [1][2][3] |
Logical Relationship: Waste Classification
The diagram below illustrates the classification logic for laboratory waste containing aminoglycosides.
Caption: Classification and action pathway for aminoglycoside waste.
By adhering to these procedures, you contribute to a safer laboratory environment and the responsible management of chemical waste. Always prioritize your institution's specific guidelines for waste disposal.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. fishersci.com [fishersci.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. In-vitro inactivation of aminoglycoside antibiotics by piperacillin and carbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
